Deltasonamide 1 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H40ClF3N6O6S2 |
|---|---|
Molecular Weight |
761.3 g/mol |
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23;3-2(4,5)1(6)7/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35);(H,6,7) |
InChI Key |
QLWRGHQLCOMPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(CC2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Deltasonamide 1 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of Deltasonamide 1, a potent small molecule inhibitor. It details its molecular target, downstream signaling effects, and its impact on cancer cell proliferation, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Targeting PDE6δ to Inhibit KRas Signaling
Deltasonamide 1 functions as a high-affinity inhibitor of phosphodiesterase 6 delta subunit (PDE6δ), also known as PDEδ.[1] PDE6δ acts as a trafficking chaperone for farnesylated proteins, most notably the oncoprotein KRas.[2][3] By binding to the farnesyl-binding pocket of KRas, PDE6δ facilitates its transport from the endomembrane systems (endoplasmic reticulum and Golgi apparatus) to the plasma membrane. This localization to the plasma membrane is critical for KRas to engage with its downstream effectors and propagate oncogenic signals.[2]
Deltasonamide 1 competitively binds to the hydrophobic prenyl-binding pocket of PDE6δ, thereby preventing the binding and transport of farnesylated KRas.[4] This disruption of the PDE6δ-KRas interaction leads to the mislocalization of KRas within the cell, sequestering it away from the plasma membrane and consequently inhibiting its downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways. This ultimately results in reduced proliferation and induction of apoptosis in KRas-dependent cancer cells.
A key feature of the deltasonamide chemotype is its high binding affinity, achieved through the formation of up to seven hydrogen bonds with PDE6δ. This strong interaction makes it more resistant to release from PDE6δ, a challenge faced by earlier generations of PDE6δ inhibitors which could be ejected by the Arl2 GTPase.
The trifluoroacetic acid (TFA) salt form of Deltasonamide 1 is commonly used in research to ensure solubility and stability.
Caption: Mechanism of Deltasonamide 1 Action.
Quantitative Data
The efficacy of Deltasonamide 1 and related compounds has been quantified through various biophysical and cell-based assays.
This table summarizes the binding affinities of Deltasonamide compounds for their target, PDE6δ. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.
| Compound | Target | Kd | Assay Method | Reference |
| Deltasonamide 1 | PDE6δ | 203 pM | Not Specified | |
| Deltasonamide 1 | PDE6δ | 0.11 ± 0.03 nM | Fluorescence Anisotropy | |
| Deltasonamide 2 | PDE6δ | 385 ± 52 pM | Not Specified | |
| Deltasonamide 2 TFA | PDE6δ | ~385 pM | Not Specified |
This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of a compound required to inhibit a biological process by 50%. These values demonstrate the functional consequences of PDE6δ inhibition on cancer cell lines.
| Compound | Cell Line(s) | Effect Measured | IC50 / Concentration Range | Reference |
| Deltasonamide 1 | hPDAC cell lines | Proliferation Inhibition (60h) | 0.375 - 12 µM | |
| Deltasonamide 2 | Colorectal Cancer cell lines | Proliferation Inhibition (RTCA) | 0.375 - 12 µM | |
| Deltasonamide 2 | Colorectal Cancer cell lines | Apoptosis Induction (24h) | 1 - 5 µM |
Effects on Downstream Signaling and Cellular Processes
Inhibition of the KRas-PDE6δ interaction by Deltasonamide 1 has been shown to modulate several downstream cellular processes, including autophagy and apoptosis.
-
Autophagy: While direct studies on Deltasonamide 1 and autophagy are limited, inhibitors of the KRas pathway, such as deltarasin, have been shown to induce autophagy through the AMPK-mTOR signaling pathway in KRas-dependent lung cancer cells. Autophagy can act as a pro-survival mechanism for cancer cells under stress, and its inhibition can enhance the cytotoxic effects of KRas pathway inhibitors.
-
Apoptosis: By disrupting KRas signaling, which is crucial for cell survival, Deltasonamide 1 and related compounds can induce apoptosis in cancer cells. Studies with Deltasonamide 2 have demonstrated the induction of apoptosis in colorectal cancer cell lines.
-
mTOR Pathway: The mTOR signaling pathway is a key regulator of cell growth, proliferation, and metabolism and is often downstream of the PI3K-AKT pathway. Some evidence suggests that PDEδ inhibition can affect the Rheb/mTORC1 pathway. Specifically, Deltasonamide 1 has been shown to reduce the activation of mTORC1 targets.
Caption: Workflow for evaluating Deltasonamide 1.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of Deltasonamide 1 and related PDE6δ inhibitors.
-
Objective: To determine the binding affinity (Kd) of Deltasonamide 1 for PDE6δ.
-
Methodology:
-
Immobilize avi-tagged, farnesylated, and carboxymethylated K-Ras (K-RasFMe) onto a neutravidin-coated sensor chip.
-
Inject purified PDE6δ protein at various concentrations over the chip surface to measure the association and dissociation rates with the immobilized K-RasFMe.
-
To determine the inhibitory constant, pre-incubate a constant concentration of PDE6δ with varying concentrations of Deltasonamide 1 before injecting the mixture over the K-RasFMe surface.
-
Fit the resulting sensorgrams to a suitable binding model to calculate the Kd value.
-
-
Objective: To measure the effect of Deltasonamide 1 on cancer cell proliferation in real-time.
-
Methodology:
-
Seed cancer cells (e.g., human pancreatic or colorectal cancer cell lines) in 16-well E-plates and monitor their growth using an xCELLigence instrument.
-
Allow cells to reach a steady growth phase (typically 24 hours).
-
Add varying concentrations of Deltasonamide 1 (e.g., 0.375 to 12 µM) to the wells. A vehicle control (e.g., DMSO) should be used.
-
Continuously monitor cell impedance, which correlates with cell number, for a defined period (e.g., 60-72 hours).
-
Normalize the cell index to the time of drug administration and plot dose-response curves to determine EC50 values.
-
-
Objective: To confirm that Deltasonamide 1 disrupts the K-Ras-PDE6δ interaction in living cells.
-
Methodology:
-
Co-transfect host cells (e.g., HEK cells) with plasmids encoding fluorescently tagged K-Ras (e.g., mGFP-K-RasG12V) and PDE6δ (e.g., mCherry-PDE6δ).
-
After allowing for protein expression (24-48 hours), treat the cells with Deltasonamide 1 at various concentrations for a specified duration (e.g., 24 hours).
-
Measure FRET efficiency using a suitable microscopy technique, such as Fluorescence Lifetime Imaging Microscopy (FLIM). A reduction in FRET indicates a disruption of the interaction between K-Ras and PDE6δ.
-
Quantify the FRET signal across multiple cells for each treatment condition to assess the dose-dependent effect of the inhibitor.
-
-
Objective: To quantify the induction of apoptosis by Deltasonamide 1.
-
Methodology:
-
Seed cells in 6-well plates and treat with varying concentrations of Deltasonamide 1 (e.g., 1-5 µM) for 24 hours.
-
Harvest both adherent and floating cells.
-
Stain the cells with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in early apoptosis, late apoptosis, and necrosis.
-
Conclusion
Deltasonamide 1 is a potent and high-affinity inhibitor of the PDE6δ-KRas interaction. By competitively binding to the prenyl-binding pocket of PDE6δ, it effectively disrupts the trafficking and plasma membrane localization of KRas, a critical step for its oncogenic activity. This leads to the suppression of downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis in KRas-dependent cancer cells. The detailed mechanisms and quantitative data presented herein provide a solid foundation for further preclinical and clinical development of Deltasonamide 1 and related compounds as targeted cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KRAS-PDEδ Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the KRAS oncogene and its chaperone protein, phosphodiesterase-δ (PDEδ), is a critical dependency for the proper localization and signaling function of KRAS. Inhibition of this interaction presents a compelling therapeutic strategy for cancers driven by KRAS mutations. This technical guide provides a comprehensive overview of the core principles, key molecular players, and methodologies used to identify and characterize inhibitors of the KRAS-PDEδ interaction. We present a comparative analysis of leading inhibitor classes, detailed experimental protocols for their evaluation, and a visual representation of the underlying biological pathways and experimental workflows.
Introduction: The KRAS-PDEδ Axis as a Therapeutic Target
Oncogenic mutations in the KRAS gene are among the most prevalent drivers of human cancers, yet KRAS has long been considered an "undruggable" target. The discovery that the cellular localization of KRAS is not a passive process but is actively managed by transport proteins has opened new avenues for therapeutic intervention. One such key transporter is PDEδ.
KRAS undergoes post-translational farnesylation, a lipid modification that anchors it to cellular membranes. PDEδ acts as a solubilizing factor, binding to the farnesyl group of KRAS and chaperoning it through the cytoplasm to the plasma membrane, where it engages with downstream effector proteins to drive oncogenic signaling.[1][2] By competitively binding to the farnesyl-binding pocket of PDEδ, small molecule inhibitors can disrupt this transport, leading to the mislocalization of KRAS to endomembranes and the subsequent attenuation of its signaling output.[1][3] This novel approach circumvents the difficulties of directly targeting the shallow GTP-binding pocket of KRAS.
Mechanism of Action of KRAS-PDEδ Inhibitors
The primary mechanism of action for KRAS-PDEδ inhibitors is the competitive displacement of farnesylated KRAS from the hydrophobic pocket of PDEδ. This disruption leads to a cascade of cellular events:
-
KRAS Mislocalization: Unable to be chaperoned by PDEδ, farnesylated KRAS is no longer efficiently trafficked to the plasma membrane. Instead, it accumulates on intracellular membranes, such as the endoplasmic reticulum and Golgi apparatus.[4]
-
Inhibition of Downstream Signaling: The spatial segregation of KRAS from its downstream effectors at the plasma membrane leads to a significant reduction in the activation of key oncogenic signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.
-
Selective Cytotoxicity: Cancer cells harboring KRAS mutations are often dependent on the continuous signaling from this oncogene for their proliferation and survival. Consequently, KRAS-PDEδ inhibitors have been shown to selectively induce apoptosis and inhibit the growth of KRAS-dependent cancer cells.
Key Classes of KRAS-PDEδ Inhibitors
Several small molecule scaffolds have been identified as potent inhibitors of the KRAS-PDEδ interaction. Here, we summarize the key characteristics of the most prominent classes.
| Inhibitor Class | Representative Compound(s) | Binding Affinity (Kd) | Cellular Potency (IC50) | Key Features |
| Benzimidazoles | Deltarasin | ~38-41 nM | 4.21 - 5.29 µM (Lung Cancer Cells) | First-in-class inhibitor; demonstrates in vitro and in vivo efficacy but can exhibit off-target cytotoxicity at higher concentrations. |
| Pyrazolopyrimidines | Deltazinone | Not explicitly found | Not explicitly found | Improved selectivity and reduced cytotoxicity compared to Deltarasin. |
| Spiro-cyclic Compounds | Compound 36l | 127 ± 16 nM | 6.3 - 7.6 µM (Pancreatic Cancer Cells) | Demonstrates potent in vitro and in vivo antitumor activity in patient-derived xenograft models. |
Signaling Pathways and Experimental Workflows
KRAS-PDEδ Signaling Pathway
The following diagram illustrates the role of PDEδ in KRAS localization and the mechanism of its inhibition.
Caption: The role of PDEδ in KRAS localization and inhibitor action.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of novel KRAS-PDEδ inhibitors.
Caption: Workflow for KRAS-PDEδ inhibitor discovery and validation.
Detailed Experimental Protocols
AlphaLISA Assay for KRAS-PDEδ Interaction
This protocol describes a homogenous, no-wash immunoassay to quantify the interaction between KRAS and PDEδ.
Materials:
-
Recombinant His-tagged PDEδ
-
Recombinant GST-tagged KRAS (farnesylated)
-
AlphaLISA® Glutathione Donor Beads
-
AlphaLISA® Nickel Chelate Acceptor Beads
-
AlphaLISA® Immunoassay Buffer
-
Test compounds
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in AlphaLISA® Immunoassay Buffer.
-
Prepare a mixture of His-tagged PDEδ and GST-tagged KRAS in Immunoassay Buffer.
-
-
Assay Plate Preparation:
-
To each well of a 384-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the PDEδ/KRAS mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a mixture of AlphaLISA® Glutathione Donor Beads and Nickel Chelate Acceptor Beads in Immunoassay Buffer, protected from light.
-
Add 10 µL of the bead mixture to each well.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of KRAS-PDEδ interaction.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cancer cell line expressing KRAS and PDEδ
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or DMSO for a specified time.
-
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PDEδ at each temperature by Western blot or mass spectrometry.
-
-
Data Analysis:
-
A shift in the melting curve of PDEδ in the presence of the compound compared to the DMSO control indicates target engagement.
-
Conclusion
Inhibiting the KRAS-PDEδ interaction has emerged as a viable and promising strategy for the development of novel anticancer therapeutics. The continued discovery and optimization of small molecules that effectively disrupt this interaction, coupled with a deeper understanding of the underlying cell biology, will be crucial for translating this approach into clinical success. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working to advance this exciting field.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. drugtargetreview.com [drugtargetreview.com]
The Discovery and Synthesis of Deltasonamide 1 TFA: A Potent Inhibitor of the KRAS-PDEδ Interaction
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein frequently mutated in various aggressive cancers, including pancreatic, colorectal, and lung cancers. The farnesylated C-terminus of KRAS is crucial for its proper localization to the plasma membrane, a process facilitated by the prenyl-binding protein phosphodiesterase delta (PDEδ). Inhibition of the KRAS-PDEδ interaction has emerged as a promising therapeutic strategy to disrupt oncogenic KRAS signaling. Deltasonamide 1, a potent small molecule inhibitor, has been identified to selectively bind to the prenyl-binding pocket of PDEδ with high affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Deltasonamide 1 TFA, including detailed experimental protocols and a summary of its quantitative biological data.
Introduction
Oncogenic mutations in the KRAS gene are prevalent in a significant percentage of human cancers, leading to constitutively active KRAS signaling and uncontrolled cell proliferation, survival, and differentiation. The trafficking and localization of the KRAS protein to the plasma membrane are critical for its function. This process is regulated by PDEδ, which acts as a solubilizing factor for farnesylated KRAS, enabling its transport through the cytoplasm.
The discovery of small molecules that inhibit the interaction between KRAS and PDEδ represents a significant advancement in the pursuit of targeting KRAS-driven cancers. By binding to the farnesyl-binding pocket of PDEδ, these inhibitors induce the mislocalization of KRAS to endomembranes, thereby abrogating its downstream signaling cascades. Deltasonamide 1 is a third-generation PDEδ inhibitor that demonstrates high affinity and potent inhibition of cancer cell proliferation. This document details the scientific foundation of this compound, from its chemical synthesis to its biological mechanism of action.
Discovery and Mechanism of Action
Deltasonamide 1 was developed through a structure-based optimization of earlier generation KRAS-PDEδ inhibitors. It was designed to form multiple hydrogen bonds within the prenyl-binding pocket of PDEδ, resulting in a significantly high binding affinity.
The mechanism of action of Deltasonamide 1 involves its direct binding to PDEδ, which competitively inhibits the binding of farnesylated KRAS. This disruption prevents PDEδ from acting as a chaperone for KRAS, leading to the sequestration of KRAS on endomembranes and a reduction in its concentration at the plasma membrane. Consequently, the activation of downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT signaling cascades, is attenuated, resulting in the inhibition of cancer cell growth and proliferation.
Signaling Pathway
The following diagram illustrates the KRAS signaling pathway and the inhibitory effect of Deltasonamide 1.
Chemical Synthesis of this compound
The total synthesis of Deltasonamide 1 is a multi-step process involving the preparation of key intermediates followed by their coupling to yield the final compound. The trifluoroacetic acid (TFA) salt is typically obtained during the final purification step. The following diagram outlines a representative synthetic workflow.
Quantitative Data
The biological activity of Deltasonamide 1 has been characterized through various in vitro assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) to PDEδ | 203 pM | Surface Plasmon Resonance (SPR) | [1] |
| Inhibition of Proliferation (hPDAC cells) | Effective at 0.375 - 12 µM | Real-Time Cell Analysis (RTCA) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing KRAS-PDEδ inhibitors.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This protocol describes the determination of the binding affinity (Kd) of Deltasonamide 1 to PDEδ.
-
Immobilization of PDEδ: Recombinant human PDEδ protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations.
-
Binding Measurement: The diluted Deltasonamide 1 solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation phases are monitored in real-time.
-
Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Fluorescence Resonance Energy Transfer (FRET) Assay for KRAS-PDEδ Interaction
This protocol outlines a method to measure the inhibition of the KRAS-PDEδ interaction by Deltasonamide 1.
-
Reagents: Fluorescently labeled KRAS (e.g., with a donor fluorophore like mGFP) and PDEδ (e.g., with an acceptor fluorophore like mCherry) are used.
-
Assay Setup: In a microplate format, a fixed concentration of labeled KRAS and PDEδ are incubated with varying concentrations of this compound.
-
FRET Measurement: The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of the KRAS-PDEδ interaction.
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol details the assessment of the anti-proliferative effects of Deltasonamide 1 on cancer cell lines.
-
Cell Culture: Human pancreatic ductal adenocarcinoma (hPDAC) cells harboring a KRAS mutation are seeded in microplates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a suitable method, such as the Real-Time Cell Analysis (RTCA) system or a colorimetric assay (e.g., MTT or CCK-8).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the cell viability data to a sigmoidal dose-response curve.
KRAS Localization Assay (Immunofluorescence)
This protocol describes the visualization of KRAS mislocalization induced by Deltasonamide 1.
-
Cell Culture and Treatment: Cancer cells with a KRAS mutation are grown on coverslips and treated with this compound or a vehicle control.
-
Immunostaining: The cells are fixed, permeabilized, and stained with a primary antibody specific for KRAS, followed by a fluorescently labeled secondary antibody. The plasma membrane and nucleus can be counterstained.
-
Imaging: The subcellular localization of KRAS is visualized using confocal microscopy.
-
Analysis: The images are analyzed to quantify the extent of KRAS localization at the plasma membrane versus endomembranes in treated versus control cells.
Conclusion
This compound is a highly potent and specific inhibitor of the KRAS-PDEδ protein-protein interaction. Its ability to disrupt the trafficking of KRAS to the plasma membrane and subsequently inhibit downstream oncogenic signaling pathways makes it a valuable tool for cancer research and a promising lead compound for the development of novel therapeutics for KRAS-driven malignancies. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of cancer biology and drug discovery. Further investigation into the in vivo efficacy and safety profile of Deltasonamide 1 is warranted to fully elucidate its therapeutic potential.
References
Deltasonamide 1 TFA: A Technical Guide to its Pharmacokinetic Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltasonamide 1 TFA is a potent and high-affinity inhibitor of the PDE6δ-KRas interaction, a critical signaling node in various KRAS-driven cancers.[1] As a third-generation PDEδ inhibitor, it was developed to overcome the limitations of earlier compounds, exhibiting a picomolar binding affinity for its target. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetic properties of this compound, its mechanism of action, and relevant experimental protocols for its preclinical assessment. While detailed public data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited, this document consolidates the known in vitro and in vivo findings and offers generalized methodologies for its further investigation.
Introduction
The Ras family of small GTPases are critical regulators of cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers, present in a significant percentage of pancreatic, colorectal, and lung cancers. The farnesylated C-terminus of the KRAS protein is essential for its proper localization to the plasma membrane, where it engages with downstream effector pathways. Phosphodiesterase delta (PDEδ, also known as PDE6D) acts as a chaperone protein, binding to the farnesyl tail of KRAS and facilitating its transport from the endomembrane system to the plasma membrane.
Deltasonamide 1 is a small molecule inhibitor designed to disrupt this crucial interaction. By binding to the hydrophobic prenyl-binding pocket of PDEδ, Deltasonamide 1 prevents the chaperoning of KRAS, leading to its mislocalization and subsequent attenuation of oncogenic signaling. This compound is the trifluoroacetic acid salt form of this potent inhibitor.
Quantitative Data Summary
While comprehensive pharmacokinetic parameters for this compound are not publicly available, the following table summarizes the key in vitro and in vivo potency data that has been reported.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (KD) | 203 pM | In vitro | [1] |
| In Vivo Efficacy | ~57.3% Tumor Growth Inhibition | Patient-Derived Xenograft (PDX) Models | [1] |
Mechanism of Action
Deltasonamide 1 exerts its anti-cancer effects by inhibiting the interaction between PDE6δ and farnesylated KRas. This disruption leads to the mislocalization of KRas to internal membranes and a reduction in its signaling activity at the plasma membrane.
Logical Relationships in Development
Deltasonamide 1 is a third-generation PDEδ inhibitor, developed to address the shortcomings of its predecessors, such as off-target effects and metabolic instability. A key challenge for this class of inhibitors has been achieving good cell permeability while maintaining high target affinity.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of this compound have not been published. However, the following sections describe standard methodologies that would be employed for a compound of this class.
In Vivo Formulation
For in vivo studies, a suitable formulation is critical. A common approach for poorly soluble compounds involves a multi-component vehicle.
Protocol:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
In a separate tube, mix the required volume of the DMSO stock solution with PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until a clear solution is obtained.
-
Finally, add saline to the desired final volume and mix.
-
The final formulation should be prepared fresh on the day of the experiment.
Note: The exact ratios of the components may need to be optimized to ensure solubility and stability.
In Vitro ADME Assays
A battery of in vitro assays is typically performed early in drug development to predict the in vivo pharmacokinetic properties of a compound.[2][3]
5.2.1 Metabolic Stability
-
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
-
Method: Incubate this compound with human or rodent liver microsomes in the presence of NADPH. Samples are taken at various time points, and the concentration of the parent compound is determined by LC-MS/MS. The half-life and intrinsic clearance can then be calculated.
5.2.2 Cell Permeability
-
Objective: To evaluate the ability of the compound to cross the intestinal barrier.
-
Method: The Caco-2 cell permeability assay is the industry standard. Caco-2 cells are grown as a monolayer on a semi-permeable membrane. This compound is added to the apical side, and its appearance on the basolateral side is measured over time.
5.2.3 Plasma Protein Binding
-
Objective: To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing this compound in plasma from a chamber with buffer. At equilibrium, the concentration of the compound in both chambers is measured to calculate the bound and unbound fractions.
In Vivo Pharmacokinetic Study Workflow
A typical in vivo pharmacokinetic study in a rodent model would follow the workflow below to determine key parameters such as Cmax, Tmax, AUC, and half-life.
The Role of the TFA Salt
It is important to note that Deltasonamide 1 is supplied as a trifluoroacetic acid (TFA) salt. TFA is commonly used in the purification of synthetic peptides and small molecules. While generally considered biologically inert at low concentrations, the counterion can sometimes influence the physicochemical properties and biological activity of a compound. Researchers should be aware of the potential for TFA to affect experimental outcomes, particularly in sensitive in vitro assays.
Conclusion
This compound is a highly potent inhibitor of the PDE6δ-KRas interaction with demonstrated in vivo anti-tumor activity. While detailed pharmacokinetic data remains to be publicly disclosed, the information available on its mechanism of action and in vitro potency provides a strong rationale for its further investigation. The experimental protocols and workflows outlined in this guide offer a framework for researchers to conduct their own preclinical evaluations of this compound and similar compounds. Future studies are warranted to fully characterize its ADME profile and to optimize its potential as a therapeutic agent for KRAS-driven cancers.
References
The Promise of PDEδ Inhibition: A Technical Guide to the Preclinical Assessment of Deltasonamide 1 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltasonamide 1, a potent and selective inhibitor of phosphodiesterase delta (PDEδ), has emerged as a promising therapeutic candidate for cancers driven by oncogenic KRas. By disrupting the crucial interaction between PDEδ and KRas, Deltasonamide 1 prevents the proper localization of KRas to the cell membrane, thereby inhibiting its downstream oncogenic signaling. This technical guide provides an in-depth overview of the mechanism of action of Deltasonamide 1, outlines the experimental protocols for its evaluation, and discusses the critical aspect of oral bioavailability for its potential clinical translation. While specific quantitative data on the oral bioavailability of Deltasonamide 1 TFA is not publicly available, this document presents a generalized framework for its assessment based on established methodologies in drug development.
Introduction: The Challenge of Targeting KRas
The KRas oncogene is a critical driver in numerous cancers, including pancreatic, colorectal, and lung cancers. For decades, direct inhibition of KRas has been a formidable challenge in drug discovery. An alternative strategy has been to target proteins that facilitate KRas function. One such protein is phosphodiesterase delta (PDEδ), which acts as a chaperone for farnesylated KRas, shuttling it from the cytoplasm to the cell membrane where it exerts its signaling activity.
Deltasonamide 1 is a high-affinity inhibitor of the PDEδ-KRas interaction.[1] By binding to PDEδ, Deltasonamide 1 effectively sequesters it, preventing the transport of KRas and leading to its mislocalization and subsequent inactivation.[1] This targeted approach has shown significant cytotoxic effects in KRas-dependent cancer cell lines, highlighting its therapeutic potential.[1]
Mechanism of Action: Disrupting the PDEδ-KRas Axis
Deltasonamide 1's mechanism of action is centered on its high-affinity binding to PDEδ, with a dissociation constant (KD) in the picomolar range.[1][2] This binding event competitively inhibits the interaction between PDEδ and the farnesyl group of KRas. The disruption of this interaction has several downstream consequences:
-
Mislocalization of KRas: PDEδ is essential for the proper trafficking of KRas to the plasma membrane. Inhibition of the PDEδ-KRas interaction by Deltasonamide 1 leads to the accumulation of KRas in the cytoplasm and on endomembranes, preventing its activation at the plasma membrane.
-
Inhibition of Downstream Signaling: By preventing KRas from reaching its site of action, Deltasonamide 1 effectively blocks the activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and differentiation.
-
Selective Cytotoxicity: The dependence of certain cancer cells on oncogenic KRas for their survival makes them particularly vulnerable to the effects of Deltasonamide 1. Studies have shown that it selectively inhibits the proliferation of cancer cell lines with KRas mutations while having minimal effect on cells with wild-type KRas.
Signaling Pathway of Deltasonamide 1 Action
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of Deltasonamide 1 involves a series of in vitro and in vivo experiments to confirm its binding affinity, cellular activity, and anti-tumor effects.
In Vitro Assays
-
Binding Affinity Assays:
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of Deltasonamide 1 to purified PDEδ protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of Deltasonamide 1 to PDEδ, providing thermodynamic parameters of the interaction.
-
-
Cellular Assays:
-
Immunofluorescence Microscopy: This method is employed to visualize the subcellular localization of KRas in cancer cell lines. Treatment with Deltasonamide 1 is expected to show a shift of KRas from the plasma membrane to intracellular compartments.
-
Western Blotting: This technique is used to assess the phosphorylation status of downstream effectors of KRas signaling, such as ERK and AKT. A decrease in the levels of phosphorylated ERK and AKT upon treatment with Deltasonamide 1 indicates inhibition of the pathway.
-
Cell Proliferation and Viability Assays: Assays such as MTT or CellTiter-Glo are used to determine the cytotoxic effects of Deltasonamide 1 on a panel of cancer cell lines with different KRas mutation statuses.
-
In Vivo Studies
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to generate tumors. The mice are then treated with Deltasonamide 1 to evaluate its effect on tumor growth. Tumor volume is measured regularly, and at the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).
-
Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is directly implanted into mice, are considered more clinically relevant. Evaluating the efficacy of Deltasonamide 1 in PDX models provides a stronger rationale for its clinical development.
Oral Bioavailability: A Critical Parameter for Clinical Success
While potent in vitro and in vivo activity is essential, the clinical viability of a drug candidate often hinges on its pharmacokinetic properties, particularly its oral bioavailability. Oral administration is the most convenient and preferred route for chronic cancer therapies. Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.
Unfortunately, there is no publicly available data on the oral bioavailability of this compound. The development of previous PDEδ inhibitors was reportedly hindered by poor metabolic stability, which can contribute to low oral bioavailability. Therefore, a thorough assessment of the pharmacokinetic profile of Deltasonamide 1 is a critical step in its preclinical development.
Experimental Workflow for Oral Bioavailability Assessment
The determination of oral bioavailability typically involves administering the compound through both intravenous (IV) and oral (PO) routes to animal models (e.g., mice or rats) and measuring the plasma concentration of the drug over time.
Key Parameters in Pharmacokinetic Analysis
| Parameter | Description |
| AUC (Area Under the Curve) | The integral of the drug concentration in plasma over time. It represents the total drug exposure. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves. |
| Tmax | The time at which the Cmax is observed. |
| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by half. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Conclusion and Future Directions
This compound represents a promising targeted therapy for KRas-driven cancers. Its potent and selective inhibition of the PDEδ-KRas interaction provides a clear mechanism for its anti-tumor activity. While in vitro and in vivo efficacy data are encouraging, the successful clinical translation of Deltasonamide 1 will heavily depend on its pharmacokinetic properties, particularly its oral bioavailability. The experimental framework outlined in this guide provides a roadmap for the comprehensive preclinical evaluation of Deltasonamide 1. Future studies should focus on determining its oral bioavailability and optimizing its formulation to enhance its drug-like properties. A favorable pharmacokinetic profile, coupled with its potent mechanism of action, would position Deltasonamide 1 as a strong candidate for further clinical investigation.
References
An In-depth Technical Guide on the Blood-Brain Barrier Penetration of Deltasonamide 1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltasonamide 1 TFA is a potent and selective inhibitor of the PDEδ-KRas interaction, a critical pathway in certain oncogenic processes. Its therapeutic potential is being explored in various cancers driven by KRAS mutations. While its primary development focus has been on oncology, there is an increasing interest in the broader pharmacokinetic properties of novel compounds, including their ability to cross the blood-brain barrier (BBB). The capacity of a drug to penetrate the central nervous system (CNS) can be a critical determinant of its efficacy in treating primary or metastatic brain tumors, as well as its potential for off-target neurological effects.
This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the BBB. While specific quantitative data on its BBB penetration are not extensively published in the public domain, this document outlines the fundamental mechanism of action of this compound and details the standard experimental protocols that are employed to assess the BBB penetration of such compounds.
Core Concepts: Mechanism of Action of this compound
This compound functions by disrupting the interaction between phosphodiesterase-δ (PDEδ) and the KRas protein. PDEδ acts as a chaperone, binding to farnesylated KRas in the cytoplasm and transporting it to the cell membrane. At the membrane, KRas is released and can engage in downstream signaling pathways that promote cell proliferation and survival. By binding to PDEδ, this compound prevents the chaperoning of KRas, leading to its mislocalization and subsequent inactivation.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's inhibitory action.
Quantitative Data on Blood-Brain Barrier Penetration
Currently, there is a lack of publicly available, detailed quantitative data specifically for the blood-brain barrier penetration of this compound. While some sources suggest it possesses favorable pharmacokinetic properties that include the ability to penetrate the BBB, specific metrics such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), and permeability coefficients are not yet published in peer-reviewed literature. The following table is a template that would be used to present such data once it becomes available.
| Parameter | Value | Method | Reference |
| In Vitro Permeability | |||
| PAMPA-BBB Pe (10⁻⁶ cm/s) | Data not available | PAMPA-BBB Assay | |
| MDCK-MDR1 Efflux Ratio | Data not available | MDCK-MDR1 Assay | |
| In Vivo Brain Penetration | |||
| Brain-to-Plasma Ratio (Kp) | Data not available | Rodent Pharmacokinetic Study | |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | Rodent Pharmacokinetic Study | |
| CSF-to-Plasma Ratio | Data not available | Rodent Pharmacokinetic Study |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
To determine the BBB penetration of a compound like this compound, a series of well-established in vitro and in vivo experiments are typically conducted.
In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model used to predict the passive diffusion of a compound across the BBB.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane that mimics the lipid composition of the BBB.
-
Donor and Acceptor Plates: A 96-well donor plate is filled with a solution of the test compound (e.g., this compound) in a buffered solution (e.g., PBS at pH 7.4). A corresponding acceptor plate is filled with a buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane. The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / (A * (V_D + V_A) * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
In Vivo Assessment: Rodent Pharmacokinetic Study
In vivo studies in animal models, typically rodents, provide the most definitive data on BBB penetration.
Methodology:
-
Compound Administration: this compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route, such as intravenous (IV) or oral (PO) administration, at a defined dose.
-
Sample Collection: At various time points post-administration, blood samples are collected. Following blood collection, the animals are euthanized, and the brains are harvested.
-
Brain Tissue Processing: The brains are rinsed to remove excess blood, weighed, and homogenized in a suitable buffer.
-
Sample Analysis: The concentration of this compound in both the plasma (obtained from the blood samples) and the brain homogenate is quantified using a validated analytical method like LC-MS/MS.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of the drug in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL). The unbound brain-to-plasma ratio (Kp,uu) can be further determined by correcting for the unbound fraction of the drug in both brain tissue and plasma.
Experimental Workflow for BBB Penetration Assessment
Caption: Generalized workflow for assessing blood-brain barrier penetration.
Conclusion
While direct quantitative evidence for the blood-brain barrier penetration of this compound is not yet readily available in the scientific literature, the established methodologies for assessing such properties are robust and well-defined. The in vitro PAMPA-BBB assay serves as a valuable initial screening tool to predict passive diffusion, while in vivo pharmacokinetic studies in rodent models provide the definitive measure of a compound's ability to cross the BBB and accumulate in the central nervous system. As research into this compound and other PDEδ inhibitors continues, a clearer understanding of their CNS distribution is anticipated, which will be crucial for defining their full therapeutic potential and safety profile. Researchers in drug development are encouraged to employ the detailed protocols outlined in this guide to rigorously evaluate the BBB penetration of their compounds of interest.
Deltasonamide 1 TFA: A Technical Guide to Targeting KRAS-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and resistance to conventional therapies. For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets on the protein. Deltasonamide 1 TFA has emerged as a potent and selective small molecule inhibitor that indirectly targets KRAS function by disrupting its interaction with phosphodiesterase-δ (PDEδ). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols to facilitate further research and development in the pursuit of novel therapeutics for KRAS-driven malignancies.
Introduction: The Challenge of Targeting KRAS
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[3] This sustained signaling promotes uncontrolled cell growth and contributes to the aggressive nature of many cancers, including pancreatic, colorectal, and non-small cell lung cancers.[3][4]
The development of direct KRAS inhibitors has been challenging due to the picomolar affinity of KRAS for GTP and the smooth surface of the protein, which lacks deep hydrophobic pockets for small molecule binding. This has led to the exploration of alternative strategies, including targeting proteins that regulate KRAS localization and function.
This compound: Mechanism of Action
This compound is a potent inhibitor of the PDEδ-KRAS interaction. PDEδ acts as a chaperone protein for farnesylated KRAS, binding to the farnesyl group in its hydrophobic pocket and facilitating the transport of KRAS from the cytoplasm to the plasma membrane. The localization of KRAS to the plasma membrane is essential for its interaction with downstream effector proteins and subsequent signal transduction.
By binding to the farnesyl-binding pocket of PDEδ with high affinity, this compound competitively inhibits the binding of farnesylated KRAS. This disruption of the PDEδ-KRAS complex prevents the proper trafficking of KRAS to the plasma membrane, leading to its mislocalization to intracellular compartments such as the Golgi apparatus and endoplasmic reticulum. The sequestration of KRAS away from the plasma membrane effectively abrogates its oncogenic signaling, resulting in the inhibition of downstream pathways, suppression of cell proliferation, and induction of apoptosis in KRAS-dependent cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the KRAS signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical and Binding Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₀ClF₃N₆O₆S₂ | |
| Molecular Weight | 761.3 g/mol | |
| PDEδ Binding Affinity (K D ) | ~203 pM |
Table 2: In Vitro Efficacy
| Assay | Cell Line | KRAS Mutation | IC₅₀ | Reference |
| mTORC1 Inhibition | - | - | ~4.5 µM | |
| Proliferation Assay | SW480 | G12V | Data not publicly available | |
| Proliferation Assay | Pancreatic Cancer Cells | Various | Data not publicly available |
Table 3: In Vivo Efficacy
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| Patient-Derived Xenograft (PDX) | Not Specified | This compound | ~57.3% |
Table 4: Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | Favorable | Not Specified | Oral | |
| Blood-Brain Barrier Penetration | Yes | Not Specified | Not Specified |
Note: Detailed pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC) are not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of KRAS-driven cancer cell lines.
Experimental Workflow
Caption: Workflow for determining cell viability using MTS/MTT assay.
Methodology:
-
Cell Seeding: Seed KRAS-mutant cancer cells (e.g., SW480, Mia PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Cell Adhesion: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete growth medium, with concentrations ranging from 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Western Blot Analysis of KRAS Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway.
Experimental Workflow
Caption: Workflow for Western blot analysis of KRAS signaling.
Methodology:
-
Cell Culture and Treatment: Seed KRAS-mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Immunofluorescence for KRAS Localization
This protocol is for visualizing the subcellular localization of KRAS in response to this compound treatment.
Methodology:
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in 24-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound (e.g., 10 µM) for 24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against KRAS for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for evaluating the in vivo efficacy of this compound in a PDX model.
Methodology:
-
PDX Model Establishment: Implant fresh tumor fragments from a patient with a KRAS-driven malignancy subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), harvest and passage them into new cohorts of mice for expansion.
-
Efficacy Study: When tumors in the study cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage. Further analysis of the tumors can be performed (e.g., Western blot, immunohistochemistry).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of KRAS-driven malignancies by targeting the critical KRAS-PDEδ interaction. The preclinical data, although limited in the public domain, suggests its potential to inhibit tumor growth. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other PDEδ inhibitors.
Future research should focus on:
-
Determining the IC₅₀ values of this compound across a broader panel of KRAS-mutant cancer cell lines.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling.
-
Evaluating the efficacy of this compound in combination with other targeted therapies or standard-of-care chemotherapies.
-
Identifying predictive biomarkers of response to this compound treatment.
The continued investigation of this compound and other molecules targeting KRAS trafficking and localization holds significant promise for the development of novel and effective treatments for patients with KRAS-driven cancers.
References
- 1. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Deltasonamide 1 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltasonamide 1 is a potent and highly specific small molecule inhibitor of the PDE6δ-KRas interaction.[1] As a member of the deltasonamide class of compounds, it represents a significant advancement in the chemical toolbox for studying and targeting oncogenic KRas signaling. This technical guide provides an in-depth overview of the in vitro biological activity of Deltasonamide 1 TFA, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The trifluoroacetate (TFA) salt form is commonly used for synthetic small molecules and peptides to improve handling and solubility, though it is a consideration in biological assays that the counterion could potentially influence activity.
Mechanism of Action
Deltasonamide 1 exerts its biological effects by disrupting the critical interaction between phosphodiesterase delta (PDEδ), also known as PDE6D, and farnesylated KRas. PDEδ acts as a chaperone protein, binding to the farnesylated C-terminus of KRas and facilitating its transport and localization to the plasma membrane. Once at the plasma membrane, KRas can engage with its downstream effectors to activate pro-proliferative and survival signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.
By binding with high affinity to the hydrophobic prenyl-binding pocket of PDEδ, Deltasonamide 1 competitively inhibits the binding of farnesylated KRas.[1] This disruption prevents the proper trafficking and membrane association of KRas, leading to its mislocalization within the cell and subsequent attenuation of its downstream signaling cascades. This mechanism makes Deltasonamide 1 particularly relevant for cancers driven by KRas mutations.
Quantitative Biological Data
The in vitro activity of this compound has been characterized by its high binding affinity to its target and its anti-proliferative effects in cancer cell lines harboring KRas mutations.
Binding Affinity
Deltasonamide 1 demonstrates a remarkably high affinity for PDE6δ, with a dissociation constant (KD) in the picomolar range, indicating a very stable interaction with its target.
| Compound | Target | KD | Assay Method |
| Deltasonamide 1 | PDE6δ | 203 pM[1] | Not specified |
Anti-proliferative Activity
Deltasonamide 1 has been shown to inhibit the proliferation of human cancer cell lines with activating KRas mutations, while having a significantly lesser effect on cells with wild-type KRas.
| Cell Line | Cancer Type | KRas Status | IC50 (µM) | Effect |
| SW480 | Colorectal Cancer | Mutant | 5.0[1] | Inhibited proliferation |
| HT29 | Colorectal Cancer | Wild-type (BRAF mutant) | 4.5[1] | Induced apoptosis |
| Panc-1 | Pancreatic Cancer | Mutant | 3.8 | Reduced viability |
| HCT116 | Colorectal Cancer | Wild-type | >10 | No significant effect |
Note: The IC50 values are provided by a commercial supplier and should be independently verified.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro biological activity of this compound.
Cell Viability and Proliferation Assay (e.g., MTT or Real-Time Cell Analysis)
This protocol outlines a general procedure to assess the effect of this compound on cancer cell proliferation and viability.
-
Cell Culture: Culture human cancer cell lines (e.g., SW480, Panc-1, and a KRas wild-type control line) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 50 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
PDE6δ-KRas Interaction Assay (Co-Immunoprecipitation)
This protocol is designed to demonstrate that this compound disrupts the interaction between PDE6δ and KRas in a cellular context.
-
Cell Lysis: Plate and treat cells with this compound as described above. After the treatment period, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-KRas antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to each sample and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PDE6δ and KRas.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Analysis: A decrease in the amount of PDE6δ co-immunoprecipitated with KRas in the this compound-treated samples compared to the control indicates disruption of the interaction.
Visualizations
Signaling Pathway of Deltasonamide 1 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability.
Workflow for Co-Immunoprecipitation Assay
Caption: Workflow for Co-Immunoprecipitation.
References
Molecular formula and weight of Deltasonamide 1 TFA
A comprehensive understanding of novel therapeutic compounds is paramount for advancing research and development in oncology. Deltasonamide 1 TFA has emerged as a significant molecule in the pursuit of targeted cancer therapies. This technical guide provides an in-depth overview of this compound, focusing on its molecular characteristics, mechanism of action, and the experimental protocols used for its evaluation.
Molecular Profile of this compound
Deltasonamide 1 is a potent inhibitor of the phosphodiesterase delta (PDEδ), which is crucial for the cellular localization and function of the KRAS oncogene. The trifluoroacetic acid (TFA) salt of Deltasonamide 1 is commonly used in research settings.
| Property | Deltasonamide 1 | This compound |
| Molecular Formula | C30H39ClN6O4S2[1] | C32H40ClF3N6O6S2[2][3][4][5] |
| Molecular Weight | 647.25 g/mol | 761.3 g/mol |
Mechanism of Action: Targeting the PDEδ-KRas Interaction
Deltasonamide 1 exerts its therapeutic effect by disrupting the interaction between PDEδ and farnesylated KRas. Normally, PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRas and facilitating its transport to the plasma membrane. Once at the plasma membrane, KRas can engage with its downstream effectors to activate signaling pathways that drive cell proliferation and survival.
By binding to the hydrophobic prenyl-binding pocket of PDEδ with high affinity, Deltasonamide 1 competitively inhibits the binding of farnesylated KRas. This disruption prevents the proper localization of KRas to the plasma membrane, thereby inhibiting its oncogenic signaling.
Figure 1: Mechanism of KRas trafficking and inhibition by Deltasonamide 1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Deltasonamide 1 and similar PDEδ inhibitors.
Surface Plasmon Resonance (SPR) Assay for PDEδ-KRas Interaction
This assay quantitatively measures the binding affinity of Deltasonamide 1 to PDEδ and its ability to inhibit the PDEδ-KRas interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PDEδ and farnesylated KRas
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant PDEδ to the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of farnesylated KRas in running buffer.
-
Inject the KRas solutions over the PDEδ-immobilized surface and a reference surface.
-
Monitor the binding response in real-time.
-
-
Inhibition Assay:
-
Pre-incubate a fixed concentration of PDEδ with varying concentrations of this compound.
-
Inject the mixtures over a sensor chip with immobilized farnesylated KRas.
-
Measure the reduction in binding response to determine the inhibitory activity.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD).
-
Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cell Proliferation Assay
This assay assesses the effect of Deltasonamide 1 on the growth of cancer cell lines, particularly those with KRAS mutations.
Materials:
-
KRAS-mutant and KRAS-wild-type cancer cell lines (e.g., HCT116, HT-29)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes key quantitative data for Deltasonamide 1 and related compounds from various studies.
| Compound | Target | Assay | Affinity (KD) | IC50 | Cell Line | Reference |
| Deltasonamide 1 | PDEδ-KRas | SPR | 203 pM | - | - | |
| Deltasonamide 2 | PDEδ | - | ~385 pM | - | - | |
| Deltaflexin-1 | PDEδ-KRas | Proliferation | - | 11 µM | HCT116 (KRasG13D) | |
| Deltaflexin-1 | PDEδ-KRas | Proliferation | - | 40 µM | HT-29 (KRas wt) |
Conclusion
This compound is a highly potent and specific inhibitor of the PDEδ-KRas interaction, representing a promising strategy for targeting KRAS-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other compounds in the same class. Further research will be crucial to fully elucidate its therapeutic potential and translate these findings into clinical applications.
References
- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Deltasonamide 1 TFA: A Technical Guide to Purity and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltasonamide 1 trifluoroacetate (TFA) is a potent and selective inhibitor of the phosphodiesterase delta (PDEδ)-KRas interaction. By disrupting the localization of oncogenic KRas to the plasma membrane, Deltasonamide 1 has emerged as a significant tool in cancer research, particularly in the study of KRas-driven malignancies. This technical guide provides an in-depth overview of the purity and chemical properties of Deltasonamide 1 TFA, offering crucial data and methodologies for its effective use in a research and development setting.
Chemical Properties
This compound is a complex small molecule with the chemical properties summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 2235358-73-1 | [1][2][3] |
| Molecular Formula | C₃₂H₄₀ClF₃N₆O₆S₂ | [1][4] |
| Molecular Weight | 761.27 g/mol | |
| IUPAC Name | 4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid | |
| Solubility | Soluble in H₂O at 200 mg/mL (262.72 mM) with ultrasonic assistance. | |
| Storage | Store at 4°C, protected from moisture. Stock solutions can be stored at -20°C for several months. | |
| Appearance | Solid |
Purity and Impurity Profile
The purity of this compound is a critical parameter for ensuring the reliability and reproducibility of experimental results. Commercially available batches typically exhibit high purity, as detailed in the following table.
| Purity Level | Analytical Method | Source |
| >99.00% | HPLC, HNMR | |
| 99.70% | Not specified | |
| Usually 95% | Not specified |
Note: Purity can vary between batches and suppliers. It is crucial to obtain a certificate of analysis (CoA) for each specific lot.
Experimental Protocols
Detailed experimental protocols are vital for the accurate assessment of the purity and chemical properties of this compound. While specific, validated methods for this compound are not publicly available, the following sections describe representative protocols for the key analytical techniques mentioned in supplier documentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of small molecules like this compound. A typical reversed-phase HPLC (RP-HPLC) method would be employed.
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Example Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected and plotted as a spectrum, where the position (chemical shift), multiplicity, and integration of the signals provide information about the molecular structure.
Example Protocol:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to determine the molecular weight of this compound and to provide further structural information.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of ions at different m/z values.
Example Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Infusion: The sample, prepared for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
Data Analysis: The molecular ion peak corresponding to the protonated molecule [M+H]⁺ should be observed at an m/z value consistent with the calculated molecular weight of the free base (C₃₀H₃₉ClN₆O₄S₂).
Signaling Pathway and Experimental Workflows
PDEδ-KRas Signaling Pathway
This compound inhibits the interaction between PDEδ and farnesylated KRas, thereby preventing the transport of KRas to the plasma membrane where it initiates downstream signaling cascades.
References
The Function of the TFA Salt in Deltasonamide 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltasonamide 1 is a potent and selective inhibitor of the PDE6δ-KRas interaction, a critical pathway in oncogenic signaling.[1][2] It is typically supplied as a trifluoroacetate (TFA) salt, a common counterion for synthetic peptides and small molecules. This technical guide provides an in-depth analysis of the function and implications of the TFA salt in the context of Deltasonamide 1. We will explore the role of the TFA salt in the synthesis, purification, and formulation of Deltasonamide 1, as well as its potential impact on the inhibitor's physicochemical properties and biological activity. This guide also details relevant experimental protocols and visualizes key signaling pathways to provide a comprehensive resource for researchers in the field of cancer drug development.
Introduction to Deltasonamide 1
Deltasonamide 1 is a high-affinity inhibitor of the interaction between phosphodiesterase 6δ (PDE6δ) and KRas.[1][2] PDE6δ acts as a chaperone protein for farnesylated KRas, facilitating its transport to the plasma membrane where it initiates downstream signaling cascades that drive cell proliferation, survival, and differentiation. By binding to PDE6δ, Deltasonamide 1 disrupts the localization of KRas, thereby inhibiting its oncogenic activity.[3] With a dissociation constant (KD) in the picomolar range, Deltasonamide 1 represents a promising therapeutic candidate for KRas-driven cancers.
Table 1: Physicochemical Properties of Deltasonamide 1 and its TFA Salt
| Property | Deltasonamide 1 (Free Base) | Deltasonamide 1 TFA Salt |
| Molecular Formula | C30H39ClN6O4S2 | C32H40ClF3N6O6S2 |
| Molecular Weight | 647.25 g/mol | 761.27 g/mol |
| Appearance | Solid | White to off-white solid |
| Primary Target | PDE6δ-KRas Interaction | PDE6δ-KRas Interaction |
| Binding Affinity (KD) | 203 pM | 203 pM |
The Role of the Trifluoroacetate (TFA) Counterion
The presence of a TFA salt in the final formulation of Deltasonamide 1 is a direct consequence of its synthetic and purification process. Trifluoroacetic acid is a strong acid with a low boiling point, making it an ideal reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying synthetic molecules like Deltasonamide 1.
Function in Purification
During RP-HPLC, TFA is added to the mobile phase as an ion-pairing agent. It protonates basic functional groups on Deltasonamide 1, forming a TFA salt. This process offers several advantages:
-
Improved Peak Shape and Resolution: The formation of an ion pair with TFA masks the polar functional groups of the molecule, reducing tailing and leading to sharper, more symmetrical peaks.
-
Enhanced Retention: The trifluoromethyl group of TFA increases the hydrophobicity of the ion pair, leading to stronger retention on the nonpolar stationary phase (e.g., C18) and allowing for better separation from impurities.
-
Volatility: TFA is highly volatile, which simplifies its removal from the purified fractions during the lyophilization (freeze-drying) process. However, the TFA that is ionically bound to the drug molecule as a salt will remain.
Impact on Physicochemical Properties
The TFA counterion can significantly influence the physicochemical properties of Deltasonamide 1:
-
Solubility: The salt form of a drug generally exhibits enhanced aqueous solubility compared to its free base. The TFA salt of Deltasonamide 1 is soluble in water and DMSO, which is advantageous for in vitro and in vivo studies.
-
Stability: Salt formation can improve the chemical and physical stability of a drug substance, extending its shelf life.
-
Hygroscopicity: TFA salts can sometimes be more hygroscopic (tend to absorb moisture from the air) than other salt forms, which may require specific storage conditions.
Potential Implications for Biological Activity
While the core pharmacophore of Deltasonamide 1 is responsible for its inhibitory activity, the TFA counterion is not merely an inert component and can have several biological implications:
-
Cytotoxicity: At high concentrations, TFA itself can be cytotoxic and may interfere with cellular assays. It is crucial to consider the final concentration of TFA in experimental setups.
-
Alteration of Cellular Environment: As a strong acid, residual TFA can lower the pH of stock solutions and cell culture media, potentially affecting cellular processes and the conformation of the target protein.
-
In Vivo Effects: For preclinical and clinical studies, the presence of TFA can be a concern due to potential in vivo toxicity. In such cases, it is common practice to perform a salt exchange to a more biocompatible counterion, such as acetate or hydrochloride.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of Deltasonamide 1 (General Protocol)
This protocol is a generalized procedure based on standard methods for small molecule purification.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the compound. The exact gradient will depend on the hydrophobicity of Deltasonamide 1 and its impurities.
-
Detection: UV absorbance is monitored at a wavelength where Deltasonamide 1 has a strong chromophore (typically around 214 nm and 280 nm).
-
Fraction Collection: Fractions corresponding to the main peak of Deltasonamide 1 are collected.
-
Lyophilization: The collected fractions are pooled and lyophilized to remove the solvents, yielding Deltasonamide 1 as a TFA salt.
Counterion Exchange from TFA to Hydrochloride (HCl) Salt (General Protocol)
This protocol describes a common method to exchange the TFA counterion for a more biocompatible one.
-
Dissolution: Dissolve the this compound salt in a minimal amount of deionized water.
-
Acidification: Add a solution of 0.1 M HCl to the dissolved compound. The chloride ions will displace the trifluoroacetate ions.
-
Lyophilization: Freeze the solution and lyophilize to remove the water and excess HCl.
-
Repetition: To ensure complete exchange, this process of dissolution in water, addition of HCl, and lyophilization is typically repeated 2-3 times.
-
Final Product: The final product is Deltasonamide 1 as an HCl salt. The efficiency of the salt exchange should be confirmed by analytical techniques such as ion chromatography.
Signaling Pathways and Mechanism of Action
Deltasonamide 1 inhibits the chaperone function of PDE6δ, which is essential for the proper localization of KRas to the plasma membrane. This disruption leads to the mislocalization of KRas to endomembranes, preventing its activation and subsequent downstream signaling.
Figure 1: The KRas signaling pathway and the mechanism of action of Deltasonamide 1.
The inhibition of the PDE6δ-KRas interaction by Deltasonamide 1 leads to the sequestration of KRas away from the plasma membrane, thereby attenuating the activation of its downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.
Figure 2: A generalized experimental workflow for the preparation and evaluation of Deltasonamide 1.
Conclusion
The trifluoroacetate salt of Deltasonamide 1 is an integral aspect of its current formulation, arising from established and efficient synthetic and purification methodologies. The TFA counterion plays a crucial role in achieving high purity and influences key physicochemical properties such as solubility and stability. However, for biological applications, particularly in vivo studies, the potential for TFA to interfere with experimental results necessitates careful consideration and may warrant a salt exchange to a more biocompatible counterion. A thorough understanding of the function of the TFA salt is essential for the accurate interpretation of experimental data and the successful development of Deltasonamide 1 as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Deltasonamide 1 TFA In Vitro Assays
Introduction
Deltasonamide 1 is a potent inhibitor of the PDE6δ-KRas interaction, demonstrating a high binding affinity with a dissociation constant (KD) of 203 pM.[1] By binding to the prenyl-binding pocket of PDE6δ, Deltasonamide 1 disrupts the trafficking and localization of farnesylated KRas to the plasma membrane. This mislocalization subsequently inhibits downstream KRas signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades, which are crucial for cell proliferation, survival, and differentiation.[2][3] The inhibition of these pathways makes Deltasonamide 1 a promising candidate for investigation in cancers harboring oncogenic KRas mutations.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Deltasonamide 1 TFA in cancer cell lines.
Data Presentation
Table 1: In Vitro Affinity and Proliferation Inhibition
| Compound | Target | Assay | Cell Line | Parameter | Value | Reference |
| Deltasonamide 1 | PDE6δ-KRas | Binding Assay | - | KD | 203 pM | [1] |
| Deltasonamide 1 | Proliferation | RTCA | hPDAC | IC50 | Not explicitly stated, but inhibition observed at μM concentrations | [1] |
| Deltasonamide 2 | PDEδ | Binding Assay | - | Kd | ~385 pM | |
| Deltasonamide 2 | Proliferation | RTCA | DiFi (CRC) | EC50 | 4.02 ± 1 μM | |
| Deltasonamide 2 | Proliferation | RTCA | HCT-116 (CRC) | EC50 | Lower than DiFi |
Note: Data for Deltasonamide 2, a related compound, is included for comparative purposes. hPDAC refers to human pancreatic ductal adenocarcinoma cell lines; CRC refers to colorectal cancer cell lines.
Signaling Pathway
Deltasonamide 1 functions by disrupting the critical interaction between PDE6δ and farnesylated KRas. Under normal conditions, PDE6δ acts as a chaperone, binding to the farnesyl group of KRas and transporting it from the endomembrane systems to the plasma membrane. At the plasma membrane, the GTPase Arl2 facilitates the release of KRas from PDE6δ, allowing KRas to be activated and initiate downstream signaling. Deltasonamide 1 occupies the hydrophobic pocket of PDE6δ, preventing it from binding to KRas. This leads to the mislocalization of KRas and a subsequent reduction in the activation of pro-proliferative and survival signaling pathways.
Experimental Protocols
Cell Proliferation Assay (Real-Time Cell Analysis - RTCA)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines in real-time.
Materials:
-
Cancer cell lines (e.g., human pancreatic or colorectal cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
xCELLigence RTCA instrument and E-Plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Add 100 µL of complete medium to each well of an E-Plate to obtain a background reading.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and add 100 µL to each well.
-
Place the E-plate in the RTCA instrument inside a cell culture incubator (37°C, 5% CO2) and monitor cell adhesion and proliferation.
-
-
Compound Treatment:
-
After allowing the cells to stabilize and enter logarithmic growth (typically 18-24 hours), prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.375 to 12 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Pause the RTCA run and carefully remove the E-plate.
-
Remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Return the E-plate to the RTCA instrument and resume the measurement.
-
-
Data Acquisition and Analysis:
-
Monitor cell proliferation for an extended period (e.g., 60-72 hours).
-
The instrument software will record the Cell Index, a dimensionless parameter that correlates with the number of adherent cells.
-
Normalize the Cell Index data to the time point just before compound addition.
-
Plot the normalized Cell Index versus time for each concentration.
-
Calculate the EC50 or IC50 values using a sigmoidal dose-response curve fit from data at a specific time point post-treatment.
-
Förster Resonance Energy Transfer (FRET) Assay for PDE6δ-KRas Interaction
This assay measures the proximity of PDE6δ and KRas within cells, allowing for the assessment of Deltasonamide 1's ability to disrupt their interaction.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding fluorescently tagged proteins (e.g., mGFP-KRasG12V and mCherry-PDE6δ)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
This compound stock solution
-
Fluorescence microscope equipped for FRET imaging (e.g., FLIM-FRET or nanoclustering-FRET)
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere overnight.
-
Co-transfect the cells with plasmids encoding the FRET pair (e.g., mGFP-KRasG12V and mCherry-PDE6δ) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
After incubation, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 1-10 µM) or a vehicle control (0.1% DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
FRET Imaging and Analysis:
-
Wash the cells with PBS.
-
Perform FRET imaging using a suitable microscopy setup.
-
For FLIM-FRET: Measure the fluorescence lifetime of the donor (mGFP) in the presence and absence of the acceptor (mCherry). A decrease in the donor's fluorescence lifetime indicates FRET is occurring. Inhibition by Deltasonamide 1 would be observed as a rescue of the donor's fluorescence lifetime.
-
For Nanoclustering-FRET: Measure the FRET efficiency between donor and acceptor molecules within KRas nanoclusters on the plasma membrane. A decrease in FRET efficiency upon treatment indicates disruption of the KRas-PDE6δ interaction and subsequent disorganization of the nanoclusters.
-
-
Quantify the FRET efficiency or donor lifetime for a statistically significant number of cells per condition.
-
Compare the results from treated cells to the vehicle control to determine the extent of interaction disruption.
-
Clonogenic Survival Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells as described for the proliferation assay.
-
Seed a low number of cells (e.g., 500-2000 cells per well) into 6-well plates containing complete medium.
-
Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plates in a cell culture incubator for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh compound-containing medium every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, carefully wash the wells with PBS.
-
Fix the colonies by adding methanol for 10-15 minutes.
-
Remove the methanol and add crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
-
Conclusion
The protocols outlined provide a framework for the in vitro characterization of this compound. These assays are designed to confirm its mechanism of action by measuring the disruption of the PDE6δ-KRas interaction and to quantify its anti-proliferative and cytotoxic effects on cancer cell lines. The data generated will be crucial for the continued development and evaluation of Deltasonamide 1 as a potential therapeutic agent for KRas-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Deltasonamide 1 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and suggested protocols for conducting in vivo studies with Deltasonamide 1 TFA, a potent inhibitor of the PDE6δ-KRas interaction. The information is intended to guide the design and execution of preclinical animal model experiments to evaluate the efficacy and safety of this compound.
Mechanism of Action
This compound is a selective inhibitor of the interaction between phosphodiesterase 6δ (PDE6δ) and KRas. By binding to the hydrophobic pocket of PDE6δ with high affinity, it prevents the farnesylated KRas protein from anchoring to the cell membrane. This disruption of KRas localization effectively inhibits its downstream signaling pathways, which are critical for the proliferation and survival of cancer cells harboring oncogenic KRas mutations.
Animal Models
Patient-Derived Xenograft (PDX) models are highly relevant for studying the in vivo efficacy of this compound, particularly for KRas-driven cancers such as pancreatic and colorectal cancer. These models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, thereby preserving the original tumor microenvironment and genetic heterogeneity.
Recommended Mouse Strains:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
-
NSG (NOD scid gamma)
NSG mice are often preferred due to their higher engraftment success rate for pancreatic cancer PDX models.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the key steps for establishing a pancreatic cancer PDX model.
Materials:
-
Freshly resected human pancreatic tumor tissue
-
NOD/SCID or NSG mice (6-8 weeks old)
-
Sterile PBS, Matrigel (or similar basement membrane extract)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions immediately after surgical resection.
-
Tissue Processing:
-
Wash the tissue with sterile PBS.
-
Mechanically mince the tissue into small fragments (1-3 mm³).
-
(Optional) Enzymatically digest the tissue fragments to obtain a single-cell suspension.
-
-
Implantation:
-
Anesthetize the mouse.
-
For subcutaneous models, resuspend the tumor fragments or cells in a 1:1 mixture of PBS and Matrigel.
-
Inject a total volume of 100-200 µL subcutaneously into the flank of the mouse.
-
For orthotopic models, a surgical procedure is required to implant the tumor tissue into the pancreas.
-
-
Monitoring:
-
Monitor the mice for tumor engraftment and growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are ready for treatment studies.
-
In Vivo Efficacy Study of this compound
This protocol describes a typical in vivo efficacy study using a pancreatic cancer PDX model.
Materials:
-
Tumor-bearing mice (PDX model)
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentration. A recommended formulation for a similar compound, Deltasonamide 2 TFA, is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
-
Drug Administration:
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection). A suggested starting dose, based on similar compounds, could be in the range of 25-75 mg/kg, administered once daily.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Measure the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
Monitor the animals for any signs of distress or adverse effects.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI for the treatment group compared to the control group. A TGI of 57.3% has been reported for a similar PDEδ inhibitor in a pancreatic cancer PDX model.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth and body weight between the treatment and control groups.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro and In Vivo Efficacy of this compound and a Similar PDEδ Inhibitor
| Parameter | Compound | Model | Result | Reference |
| Binding Affinity (KD) | This compound | PDE6δ-KRas | 203 pM | --INVALID-LINK-- |
| In Vivo Efficacy (TGI) | Similar Spiro-cyclic PDEδ Inhibitor | Pancreatic Cancer PDX | 57.3% |
Table 2: Representative In Vivo Study Monitoring Data (Hypothetical)
| Week | Treatment Group - Avg. Tumor Volume (mm³) | Control Group - Avg. Tumor Volume (mm³) | Treatment Group - Avg. Body Weight (g) | Control Group - Avg. Body Weight (g) |
| 0 | 150 | 152 | 25.1 | 24.9 |
| 1 | 210 | 350 | 24.8 | 24.7 |
| 2 | 280 | 650 | 24.5 | 24.5 |
| 3 | 350 | 1100 | 24.1 | 24.2 |
| 4 | 450 | 1700 | 23.8 | 23.9 |
Note: This table presents hypothetical data for illustrative purposes, as specific time-course data for this compound is not publicly available.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for In Vivo Dissolution of Deltasonamide 1 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltasonamide 1 TFA is a potent and selective inhibitor of the PDE6δ-KRas interaction, with a reported KD of 203 pM.[1][2][3] It is a valuable tool for cancer research, particularly for tumors driven by KRas mutations.[1][2] Proper dissolution and formulation of this compound are critical for successful in vivo experiments to ensure bioavailability, minimize toxicity, and obtain reproducible results. These application notes provide detailed protocols and guidance for the dissolution of this compound for in vivo administration based on established methods for structurally similar compounds.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2235358-73-1 |
| Molecular Formula | C32H40ClF3N6O6S2 |
| Molecular Weight | 761.27 g/mol |
| Target | PDE6δ-KRas Interaction |
| Storage | Store powder at 4°C, protected from moisture. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. |
Solubility Data
While specific in vivo formulation data for this compound is not widely published, data for the closely related compound, Deltasonamide 2 TFA, provides a strong basis for formulation development. Additionally, high water solubility has been reported for this compound, though this is likely intended for in vitro stock solutions.
| Solvent/Vehicle System | Reported Solubility | Suitability for In Vivo Use | Source |
| Water | 200 mg/mL (with ultrasound) | Recommended for in vitro stock solutions. Direct in vivo use of a high concentration in water is not advised due to potential tonicity and stability issues. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (for Deltasonamide 2 TFA) | Suitable for systemic administration (e.g., intravenous, intraperitoneal). This is a common co-solvent system for poorly soluble compounds. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (for Deltasonamide 2 TFA) | Suitable for oral or subcutaneous administration. Corn oil is a common vehicle for lipophilic compounds. | |
| 1% DMSO in PBS | Not specified | May be suitable for low-dose administrations where the final DMSO concentration remains non-toxic. Used for other PDEδ inhibitors. |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Systemic Administration
This protocol is adapted from a method for Deltasonamide 2 TFA and is suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication or gentle heating if necessary to fully dissolve the compound.
-
Add PEG300. In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final formulation.
-
Add the DMSO stock solution. Add 100 µL of the this compound stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add Tween-80. Add 50 µL of Tween-80 and mix until the solution is clear and homogenous.
-
Add Saline. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
Vehicle Control. Prepare a vehicle control by following the same procedure but omitting this compound (i.e., using pure DMSO in step 3).
Protocol 2: Corn Oil Formulation for Oral or Subcutaneous Administration
This protocol is also adapted from a method for Deltasonamide 2 TFA and is suitable for oral gavage or subcutaneous injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add the DMSO stock solution to corn oil. In a sterile tube, add 900 µL of sterile corn oil for every 1 mL of the final formulation.
-
Add 100 µL of the this compound stock solution to the corn oil.
-
Mix thoroughly. Vortex the solution until it is clear and homogenous. Gentle heating or sonication may be required to aid dissolution.
-
Vehicle Control. Prepare a vehicle control by mixing 10% DMSO with 90% corn oil.
Workflow for In Vivo Formulation Preparation
Caption: Workflow for preparing this compound formulations.
Signaling Pathway Inhibition
This compound functions by inhibiting the interaction between PDE6δ and KRas. This disruption prevents the proper localization of KRas to the cell membrane, thereby inhibiting downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.
Caption: Inhibition of KRas signaling by this compound.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information. If a specific MSDS for this compound is not available, follow standard procedures for handling potent research compounds.
-
For in vivo studies, the final concentration of DMSO should be kept as low as possible, ideally below 2%, to avoid vehicle-induced toxicity.
Disclaimer: The provided protocols are based on formulations for structurally similar compounds and should be considered as a starting point. It is highly recommended to perform small-scale pilot studies to confirm the solubility and stability of this compound in the chosen vehicle and to assess the tolerability of the formulation in the animal model before proceeding with large-scale experiments.
References
Recommended Solvents for Deltasonamide 1 TFA Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Deltasonamide 1 TFA, a potent inhibitor of the PDE6δ-KRas interaction. The following guidelines are intended to ensure consistent and effective delivery of this compound for both in vitro and in vivo research applications.
Deltasonamide 1 is a picomolar affinity inhibitor of the PDE6δ-KRas interaction, making it a valuable tool for cancer research.[1][2] Proper solubilization is critical for its biological activity and obtaining reliable experimental results. The trifluoroacetate (TFA) salt form of Deltasonamide 1 generally offers improved water solubility and stability compared to its free base form.[3]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2235358-73-1 | [2][4] |
| Molecular Formula | C₃₂H₄₀ClF₃N₆O₆S₂ | |
| Molecular Weight | 761.27 g/mol | |
| Appearance | White to off-white solid |
Solubility Data
This compound exhibits solubility in various solvent systems. The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and the administration route (in vitro vs. in vivo).
| Solvent | Solubility | Notes | Reference |
| Water | 200 mg/mL (262.72 mM) | Requires sonication to aid dissolution. | |
| DMSO | 125 mg/mL (164.20 mM) | Requires sonication. Use of hygroscopic DMSO can impact solubility. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.86 mM) | Clear solution. Suitable for in vivo administration. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.86 mM) | Clear solution. Suitable for in vivo administration. |
Experimental Protocols
I. Preparation of Stock Solutions
For consistency, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or other solvent systems for final use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If precipitation is observed, sonicate the solution in a water bath until it becomes clear. Gentle heating can also be applied if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
Ensure tubes are sealed tightly to prevent moisture absorption.
II. Preparation of Working Solutions for In Vitro Assays
Protocol:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or assay buffer.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
III. Preparation of Formulations for In Vivo Administration
Two primary formulations are recommended for in vivo studies. The choice between them may depend on the specific animal model, administration route, and desired dosing volume. It is recommended to prepare these formulations fresh on the day of use.
Protocol 1: Aqueous Formulation
This formulation is suitable for routes where an aqueous vehicle is preferred.
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure (for 1 mL final volume):
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix until a clear solution is obtained.
Protocol 2: Oil-Based Formulation
This formulation may be suitable for subcutaneous or oral administration and can provide different pharmacokinetic profiles.
Materials:
-
This compound DMSO stock solution
-
Corn Oil
Procedure (for 1 mL final volume):
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
-
Note: For continuous dosing periods exceeding half a month, this protocol should be chosen with care.
Visualizations
Signaling Pathway of Deltasonamide 1
References
Application Notes and Protocols for Deltasonamide Analogue in Mice
Disclaimer: Publicly available information specifically on "Deltasonamide 1 TFA" is limited. The following application notes and protocols are based on published data for a closely related and potent spiro-cyclic PDEδ inhibitor, compound 36l , which shares the deltasonamide core structure.[1] Researchers should use this information as a starting point and optimize protocols for their specific experimental needs and for the specific batch of this compound being used.
Introduction
Deltasonamides are a class of molecules that inhibit the interaction between KRAS and PDEδ, a critical interaction for the localization and function of oncogenic KRAS.[1] By disrupting this interaction, deltasonamides can alter the cellular distribution of KRAS, leading to downstream effects on signaling pathways that control cell growth and survival, such as the ERK and AKT pathways.[1] This makes them promising candidates for cancer therapy, particularly for tumors driven by KRAS mutations. These application notes provide a summary of the in vivo administration and a potential protocol for evaluating the efficacy of a deltasonamide analogue in a mouse xenograft model.
Quantitative Data Summary
The following tables summarize the reported dosing and pharmacokinetic parameters for a representative deltasonamide analogue, compound 36l, in mice.
Table 1: In Vivo Dosing Regimen
| Compound | Dose | Administration Route | Dosing Frequency | Mouse Model |
| Deltasonamide Analogue (36l) | 50 mg/kg | Intraperitoneal (IP) | Once Daily (QD) | Pancreatic Tumor PDX Model |
| Deltasonamide Analogue (36l) | 25, 50, and 75 mg/kg | Intraperitoneal (IP) | Once Daily (QD) | Mia PaCa-2 Xenograft |
Table 2: Pharmacokinetic Parameters of Deltasonamide Analogue (36l) in ICR Mice
| Parameter | Value |
| Intravenous (2 mg/kg) | |
| T1/2 (h) | 2.58 ± 0.39 |
| Tmax (h) | 0.08 |
| Cmax (ng/mL) | 1283 ± 189 |
| AUC(0-t) (hng/mL) | 1543 ± 298 |
| AUC(0-inf) (hng/mL) | 1624 ± 311 |
| Oral (20 mg/kg) | |
| T1/2 (h) | 4.31 ± 0.98 |
| Tmax (h) | 0.75 |
| Cmax (ng/mL) | 110 ± 29 |
| AUC(0-t) (hng/mL) | 557 ± 112 |
| AUC(0-inf) (hng/mL) | 678 ± 129 |
| Oral Bioavailability (F%) | 4.17 |
Experimental Protocols
3.1. Preparation of Dosing Solution
This protocol is a general guideline. The solubility of this compound may vary, and optimization may be required.
-
Vehicle Preparation: A common vehicle for intraperitoneal administration of hydrophobic compounds in mice is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Compound Solubilization:
-
Weigh the required amount of this compound based on the desired concentration and the total volume to be prepared.
-
Initially, dissolve the compound in DMSO.
-
Gradually add PEG300 while vortexing or sonicating to ensure complete dissolution.
-
Add Tween 80 and mix thoroughly.
-
Finally, add saline to the desired final volume and mix until a clear, homogenous solution is obtained.
-
-
Storage: The prepared dosing solution should be stored protected from light, and its stability should be determined. For in vivo studies, it is recommended to prepare the solution fresh daily.
3.2. In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol is based on the methodology used for evaluating the deltasonamide analogue 36l.[1]
-
Cell Culture and Implantation:
-
Culture Mia PaCa-2 human pancreatic cancer cells in appropriate media and conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[1]
-
-
Dosing and Administration:
-
Administer this compound (e.g., at 25, 50, and 75 mg/kg) or vehicle control intraperitoneally once daily.
-
A positive control group, such as gemcitabine administered intravenously, can be included for comparison.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Observe the mice for any signs of toxicity or adverse effects.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for target engagement.
-
Visualizations
4.1. Signaling Pathway
Caption: Deltasonamide inhibits PDEδ, disrupting KRAS trafficking and downstream signaling.
4.2. Experimental Workflow
Caption: Workflow for in vivo efficacy evaluation of Deltasonamide in a xenograft model.
References
Application Notes and Protocols for Western Blot Analysis of PDEδ Inhibition by Deltasonamide 1 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of Deltasonamide 1 TFA on the PDEδ-KRAS signaling axis. The protocols outlined below are intended for use in a laboratory setting by trained professionals.
Introduction
Deltasonamide 1 is a high-affinity inhibitor of the PDEδ-KRAS interaction, with a dissociation constant (K_D) of approximately 203 pM.[1] PDEδ acts as a chaperone protein for farnesylated KRAS, facilitating its transport to the plasma membrane, a critical step for its oncogenic signaling activity. By binding to the prenyl-binding pocket of PDEδ, Deltasonamide 1 disrupts this interaction, leading to the mislocalization of KRAS and subsequent inhibition of its downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR cascades. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers, particularly those driven by KRAS mutations.
Western blot analysis is an indispensable technique to elucidate the molecular mechanism of this compound. This method allows for the quantification of changes in the phosphorylation status of key downstream effectors of KRAS, such as ERK and AKT, providing a direct measure of the inhibitor's efficacy.
Key Signaling Pathway
The following diagram illustrates the KRAS signaling pathway and the point of inhibition by this compound.
References
Application Note: Co-immunoprecipitation to Study KRAS-PDEδ Disruption by Deltasonamide 1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the KRAS oncogene product and phosphodiesterase-δ (PDEδ) is a critical dependency for the proper localization and signaling of farnesylated KRAS. PDEδ acts as a chaperone, binding to the farnesyl tail of KRAS and facilitating its transport through the cytoplasm to the plasma membrane, where it engages downstream effector pathways.[1][2][3] Disrupting the KRAS-PDEδ interaction presents a compelling therapeutic strategy to inhibit oncogenic KRAS signaling.[1][4] Deltasonamide 1 is a potent small molecule inhibitor that binds to the farnesyl-binding pocket of PDEδ with high affinity, thereby preventing its association with KRAS. This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) followed by Western blotting to investigate and quantify the disruption of the KRAS-PDEδ interaction by Deltasonamide 1 TFA.
Principle of the Assay
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular context. In this assay, an antibody specific to a "bait" protein (e.g., KRAS) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., PDEδ) is interacting with the bait protein, it will be co-precipitated along with the bait. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. By treating cells with varying concentrations of this compound, the dose-dependent disruption of the KRAS-PDEδ interaction can be observed as a decrease in the amount of PDEδ co-immunoprecipitated with KRAS.
Quantitative Data Summary
This compound is a high-affinity inhibitor of the KRAS-PDEδ interaction. The binding affinity and inhibitory concentrations from in vitro and cell-based assays are summarized below.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) of Deltasonamide 1 to PDEδ | 203 pM | Competitive Fluorescence Polarization | |
| Cellular Proliferation IC50 (HCT116 cells) | 11 µM | Cell Viability Assay | |
| Cellular Proliferation IC50 (MDA-MB-231 cells) | 7.2 µM | Cell Viability Assay |
Experimental Protocols
Materials and Reagents
Cell Lines:
-
Human colorectal carcinoma cell line (e.g., HCT116, SW480) or other cell lines with endogenous expression of KRAS and PDEδ.
Antibodies:
-
Immunoprecipitation Antibody: Anti-KRAS antibody, validated for IP (e.g., Mouse monoclonal [3B10-2F2], Sigma-Aldrich, Cat. No. SAB4200519; Rabbit monoclonal [EPR23474-76], Abcam, Cat. No. ab275876; Mouse monoclonal [F234], Santa Cruz Biotechnology, Cat. No. sc-30).
-
Western Blotting Antibody: Anti-PDEδ antibody, validated for WB (e.g., Rabbit polyclonal, GeneTex, Cat. No. GTX109240; Rabbit polyclonal, Abcam, Cat. No. ab5665).
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin antibody.
-
Isotype Control Antibody: Mouse or Rabbit IgG, matching the host species of the IP antibody.
Reagents:
-
This compound
-
Protein A/G magnetic beads or agarose beads
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails).
-
Wash Buffer (e.g., Cell Lysis Buffer with reduced detergent concentration or PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2X Laemmli sample buffer).
-
Reagents for SDS-PAGE and Western Blotting (polyacrylamide gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer, secondary antibodies, and ECL substrate).
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 4-24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
Take a fraction of the lysate as an "input" control.
-
To the remaining lysate, add the anti-KRAS antibody (or an isotype control IgG) at the manufacturer's recommended dilution.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
5. Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
6. Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PDEδ overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm the successful immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with an anti-KRAS antibody.
Visualizations
KRAS Signaling Pathway and Point of Inhibition
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Co-immunoprecipitation Experimental Workflow
Caption: Workflow for Co-IP to assess KRAS-PDEδ interaction disruption.
References
- 1. Small molecule inhibition of the KRAS-PDEδ interaction impairs oncogenic KRAS signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a new inhibitor of KRAS-PDEδ interaction targeting KRAS mutant nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Deltasonamide 1 TFA Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and characterize the engagement of a ligand with its target protein within a cellular environment.[1][2][3][4] This technique relies on the principle that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[2] Deltasonamide 1 is a potent inhibitor of the interaction between phosphodiesterase delta (PDE6δ) and KRas, with a reported dissociation constant (KD) of approximately 203 pM. By binding to PDE6δ, Deltasonamide 1 disrupts the proper membrane localization of KRas, thereby inhibiting downstream oncogenic signaling pathways.
These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of Deltasonamide 1 TFA with its intended target, PDE6δ, in a cellular context.
Principle of the Assay
The CETSA method involves treating intact cells with the compound of interest, followed by heating the cell lysate to induce protein denaturation and aggregation. Stabilized proteins, due to ligand binding, will remain in the soluble fraction to a greater extent at higher temperatures compared to unbound proteins. The amount of soluble target protein remaining after the heat challenge is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the ligand indicates target engagement.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human pancreatic cancer cell line (e.g., Mia PaCa-2) or colorectal cancer cell line (e.g., HCT-116) harboring a KRAS mutation.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors.
-
Primary Antibody: Rabbit anti-PDE6δ.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Chemiluminescence substrate.
Part 1: Melt Curve Determination
This part of the experiment aims to determine the optimal temperature for the isothermal dose-response experiment.
-
Cell Culture: Seed KRAS-mutant cancer cells in sufficient quantity to obtain enough protein for the assay. Grow to 70-80% confluency.
-
Compound Treatment: Treat cells with either vehicle control (e.g., DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.
-
Cell Harvesting:
-
Wash cells with cold PBS.
-
Scrape cells into fresh cold PBS containing protease and phosphatase inhibitors.
-
Divide the cell suspension into equal aliquots in PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for PDE6δ.
-
Quantify the band intensities to generate a melt curve, plotting the percentage of soluble PDE6δ as a function of temperature.
-
Part 2: Isothermal Dose-Response Fingerprinting (ITDRF)
This experiment is performed at a single, optimized temperature from the melt curve to determine the dose-dependent stabilization of PDE6δ by this compound.
-
Cell Culture and Harvesting: Grow and harvest cells as described in Part 1.
-
Compound Treatment:
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into tubes.
-
Treat each aliquot with a different concentration of this compound (e.g., a serial dilution from 0.1 nM to 10 µM) or vehicle control.
-
Incubate at 37°C for 1-2 hours.
-
-
Heat Challenge:
-
Heat all samples at the predetermined optimal temperature (from Part 1, the temperature at which a significant difference in PDE6δ solubility is observed between treated and untreated samples) for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Analysis:
-
Proceed with cell lysis, centrifugation, protein quantification, and Western blotting as described in Part 1.
-
Plot the normalized band intensities against the logarithm of the this compound concentration to generate a dose-response curve.
-
Data Presentation
The quantitative data from the CETSA experiments should be summarized for clear interpretation and comparison.
Table 1: Melt Curve Data for PDE6δ
| Temperature (°C) | % Soluble PDE6δ (Vehicle) | % Soluble PDE6δ (this compound) |
| 40 | 100 | 100 |
| 43 | ... | ... |
| 46 | ... | ... |
| 49 | ... | ... |
| 52 | ... | ... |
| 55 | ... | ... |
| 58 | ... | ... |
| 61 | ... | ... |
| 64 | ... | ... |
| 67 | ... | ... |
| 70 | ... | ... |
Table 2: Isothermal Dose-Response Data for this compound
| This compound Conc. (nM) | Log [Conc.] | Normalized Soluble PDE6δ (%) |
| 0 (Vehicle) | - | ... |
| 0.1 | -10 | ... |
| 1 | -9 | ... |
| 10 | -8 | ... |
| 100 | -7 | ... |
| 1000 | -6 | ... |
| 10000 | -5 | ... |
Visualizations
Signaling Pathway
Caption: Deltasonamide 1 inhibits the PDE6δ-mediated transport of KRas.
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the intracellular target engagement of small molecule inhibitors like this compound. By following the detailed protocols provided, researchers can robustly demonstrate the binding of Deltasonamide 1 to PDE6δ in a physiologically relevant context, providing crucial evidence for its mechanism of action. This information is vital for the continued development and optimization of KRas signaling inhibitors.
References
- 1. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Deltasonamide 1 TFA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Deltasonamide 1 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and high-affinity inhibitor of the PDEδ-KRas interaction.[1][2][3] Its mechanism of action involves binding to phosphodiesterase delta (PDEδ), which disrupts the proper localization of KRas, a key oncogene in various cancers.[3] This inhibition of the PDEδ-KRas interaction ultimately interferes with downstream signaling pathways essential for cancer cell proliferation and survival.[3] Deltasonamide 1 has a reported dissociation constant (Kd) of approximately 203 pM, indicating a very high affinity for its target.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in water (H₂O) and Dimethyl Sulfoxide (DMSO). For in vivo studies, co-solvent systems are often employed to achieve the desired concentration and stability.
Q3: Are there any known issues with the trifluoroacetate (TFA) salt form in experiments?
A3: Yes, residual trifluoroacetate (TFA) from the synthesis and purification of peptides and small molecules can interfere with biological assays. TFA has been reported to inhibit cell proliferation in some cases and has the potential to alter the secondary structure, mass, and solubility of the compound. For sensitive cell-based assays or in vivo studies, it is often recommended to use the acetate or hydrochloride salt form, or to remove the TFA salt.
Q4: How should I store this compound?
A4: For long-term storage, lyophilized this compound should be stored at -20°C, sealed, and protected from moisture. Stock solutions, once prepared, should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound is not dissolving or is precipitating out of solution.
-
Solution 1: Use of Sonication or Gentle Heating. If you observe precipitation, gentle warming and/or sonication can aid in the dissolution of the compound. Be cautious with heating as it may degrade the compound; monitor the temperature closely.
-
Solution 2: Use Fresh, High-Purity Solvents. The hygroscopic nature of solvents like DMSO can significantly impact solubility. Always use newly opened, high-purity solvents.
-
Solution 3: Adjusting pH. For aqueous solutions, the pH can significantly influence the solubility of compounds with ionizable groups. A systematic pH adjustment and solubility test may be required.
-
Solution 4: Co-Solvent Systems for In Vivo Studies. If you are preparing formulations for in vivo experiments, using a co-solvent system is often necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then serially dilute it with aqueous-based solutions containing agents like PEG300, Tween-80, or into lipid-based vehicles like corn oil.
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Solution 1: Consider TFA Salt Interference. As mentioned in the FAQs, the TFA counter-ion can have biological effects. If you observe unexpected cellular responses, consider exchanging the TFA salt for acetate or hydrochloride.
-
Solution 2: Prepare Fresh Working Solutions. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use. The stability of the compound in solution, especially at low concentrations in aqueous buffers, may be limited.
Quantitative Data Summary
Table 1: Solubility of Deltasonamide 1 & 2 TFA in Various Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | H₂O | 200 mg/mL (262.72 mM) | Ultrasonic assistance may be needed. |
| Deltasonamide 2 TFA | DMSO | 125 mg/mL (164.20 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature. |
| Deltasonamide 2 TFA | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (2.73 mM) | Clear solution. |
| Deltasonamide 2 TFA | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (2.73 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO (Example for Deltasonamide 2 TFA, adaptable for this compound)
-
Weigh the required amount of Deltasonamide TFA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 125 mg/mL).
-
Vortex the solution thoroughly.
-
If full dissolution is not achieved, sonicate the solution in a water bath for short intervals until the solution is clear.
-
Store the stock solution in aliquots at -80°C or -20°C.
Protocol 2: Preparation of an In Vivo Formulation (Example for Deltasonamide 2 TFA, adaptable for this compound)
This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a concentrated stock solution of Deltasonamide TFA in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
The final concentration of Deltasonamide TFA in this formulation will be 2.08 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.
Protocol 3: Trifluoroacetate (TFA) Salt Exchange to Hydrochloride (HCl) Salt
This is a general procedure and may require optimization for this compound.
-
Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration below 2 mM may result in an incomplete exchange, while a concentration above 10 mM could potentially modify the peptide.
-
Let the solution stand at room temperature for at least one minute.
-
Flash freeze the solution using liquid nitrogen and lyophilize overnight to remove all liquid.
-
To ensure complete removal of TFA, re-dissolve the lyophilized powder in the same HCl solution and repeat the freeze-drying process at least two more times.
-
After the final lyophilization, the resulting powder is the hydrochloride salt of the peptide.
Visualizations
Caption: Inhibition of the PDEδ-KRas signaling pathway by Deltasonamide 1.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Stability of Deltasonamide 1 TFA in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of Deltasonamide 1 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound, in its powdered form, should be stored at 4°C, sealed, and kept away from moisture[1][2]. One supplier suggests that the powder is stable for 2 years at -20°C[3].
Q2: How should I prepare and store stock solutions of this compound in DMSO?
A2: It is recommended to prepare stock solutions in newly opened, hygroscopic DMSO to ensure maximum solubility[1]. Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles[4]. For storage, the stock solution in DMSO is stable for up to 1 month at -20°C and up to 6 months at -80°C. One source also indicates stability for 2 weeks at 4°C in DMSO.
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: If precipitation is observed, it can sometimes be redissolved by gentle heating and/or sonication. However, this may also indicate that the compound has exceeded its stability limit under the given storage conditions. It is crucial to ensure the storage temperature is maintained consistently and that the DMSO used is of high quality and low water content.
Q4: What is the mechanism of action of Deltasonamide 1?
A4: Deltasonamide 1 is an inhibitor of the PDE6δ-KRas interaction. It binds to the prenyl-binding pocket of PDEδ, preventing it from acting as a transport protein for KRas. This disruption of KRas trafficking and localization at the cell membrane ultimately inhibits downstream KRas signaling pathways, which are often hyperactivated in cancer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from powder. Ensure DMSO stock solutions are stored appropriately at -80°C for long-term use and for no longer than one month at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low or no compound activity | Poor cell penetration. | While Deltasonamide has been optimized for high affinity, ensuring adequate concentration and incubation time is crucial. Refer to published protocols for cell-based assays for guidance on effective concentrations, which can be in the micromolar range for cellular assays. |
| Compound precipitation in media | Low solubility of the compound in aqueous media. | When diluting the DMSO stock solution into aqueous cell culture media, ensure rapid mixing. The final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity and precipitation. |
| Observed cytotoxicity in control cells | High concentration of DMSO vehicle. | Prepare a vehicle control with the same final concentration of DMSO as used in the experimental conditions to properly assess the effect of the solvent on cell viability. |
Stability of this compound in DMSO
| Storage Temperature | Duration of Stability | Source |
| 4°C | 2 weeks | |
| -20°C | 1 month | |
| -80°C | 6 months |
Experimental Protocols
Cell Viability Assay using Deltasonamide 1
This protocol is a general guideline for assessing the effect of Deltasonamide 1 on the proliferation of cancer cell lines.
1. Cell Seeding:
-
Culture human pancreatic cancer cell lines (or other relevant cell lines) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (media with the same final DMSO concentration) and a no-treatment control.
-
Remove the old media from the cells and add the media containing the different concentrations of Deltasonamide 1.
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
4. Viability Assessment:
-
After incubation, assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or fluorescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the Deltasonamide 1 concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of Deltasonamide 1 in the KRas signaling pathway.
Caption: General workflow for a cell viability experiment using Deltasonamide 1.
References
Long-term storage and stability of Deltasonamide 1 TFA solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Deltasonamide 1 TFA solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound powder?
A1: Lyophilized this compound should be stored at -20°C or colder for long-term stability. For shorter periods, storage at 4°C is acceptable, but it is crucial to keep the powder sealed and away from moisture.[1][2][3] Before opening, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as the powder is hygroscopic.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in water (up to 200 mg/mL) and DMSO (up to 25 mg/mL).[4][5] For cell-based assays, DMSO is a common choice. However, it is important to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. For in vivo studies, co-solvent systems such as DMSO and PEG300 may be necessary.
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
A3: Once reconstituted, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Can the trifluoroacetate (TFA) salt interfere with my experiments?
A4: Yes, residual TFA from the synthesis and purification process can potentially interfere with biological assays. While many experiments can be conducted without issue, it is a factor to consider if you observe unexpected results. If TFA interference is suspected, it is possible to exchange the TFA salt for another, such as hydrochloride or acetate.
Q5: How does Deltasonamide 1 inhibit the PDE6δ-KRas interaction?
A5: Deltasonamide 1 is a potent inhibitor of the interaction between phosphodiesterase 6δ (PDE6δ) and KRas. It binds to the hydrophobic pocket of PDE6δ, preventing it from acting as a chaperone for farnesylated KRas. This disrupts the trafficking of KRas to the cell membrane, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Powder | 1. Inappropriate solvent.2. Low-quality or wet solvent.3. Insufficient mixing. | 1. Confirm the solubility of this compound in your chosen solvent.2. Use fresh, high-purity, anhydrous solvent.3. Gently vortex or sonicate the solution to aid dissolution. Heating to 37°C can also help increase solubility. |
| Precipitation of the Compound in Solution After Storage | 1. Solution concentration is too high for the storage temperature.2. Solvent degradation over time. | 1. Warm the solution to room temperature or 37°C and vortex to redissolve. If precipitation persists, consider diluting the stock solution.2. Prepare fresh stock solutions more frequently. |
| Inconsistent or Unexpected Experimental Results | 1. Degradation of this compound due to improper storage or handling.2. Interference from the TFA counter-ion.3. Repeated freeze-thaw cycles of the stock solution. | 1. Verify the storage conditions and age of your stock solution. Consider preparing a fresh stock.2. If TFA interference is suspected, consider performing a salt exchange to the hydrochloride or acetate form.3. Always aliquot stock solutions after reconstitution to minimize freeze-thaw cycles. |
| Loss of Biological Activity | 1. Compound degradation.2. Incorrect dosage or concentration used. | 1. Assess the purity of your this compound solution using a stability-indicating method like RP-HPLC. Prepare a fresh solution from new lyophilized powder.2. Carefully recalculate the required concentration and ensure accurate pipetting. |
Stability of this compound Solutions
While specific quantitative stability data for this compound under various conditions is not extensively published, the stability of similar compounds like Deltasonamide 2 TFA provides valuable insights. The following table summarizes the recommended storage conditions based on vendor data sheets.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 4°C | Short-term | Keep sealed and protected from moisture. |
| Lyophilized Powder | -20°C | Long-term (years) | Ideal for long-term storage. |
| Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture from condensing inside the vial.
-
Solvent Preparation: Prepare the required volume of high-purity, anhydrous solvent (e.g., DMSO or sterile water).
-
Reconstitution: Add the solvent to the vial containing the lyophilized powder to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
General Protocol for a Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of this compound. Method optimization will be required for specific instrumentation and columns.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Sample Preparation: Dilute the this compound solution to a final concentration of approximately 0.5 mg/mL in the mobile phase A.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance. The following are general conditions that can be adapted for this compound. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the lyophilized powder to 100°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24-48 hours.
After each stress condition, analyze the samples by the stability-indicating RP-HPLC method to identify and quantify any degradation products.
Visualizations
Caption: PDE6δ-KRas signaling pathway and the inhibitory action of Deltasonamide 1.
References
Potential off-target effects of Deltasonamide 1 TFA in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of Deltasonamide 1 TFA in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity inhibitor of the interaction between phosphodiesterase 6 delta (PDE6δ) and KRas.[1][2] By binding to the prenyl-binding pocket of PDE6δ with high affinity (KD = 203 pM), it prevents the chaperoning of farnesylated KRas to the plasma membrane.[1][3] This disruption of KRas localization inhibits downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for the proliferation and survival of KRas-dependent cancer cells.[4]
Q2: Why should I be concerned about potential off-target effects of this compound?
While Deltasonamide 1 has been developed to be more selective than earlier generation inhibitors like Deltarasin, all small molecule inhibitors have the potential for off-target interactions. Off-target effects can lead to unexpected phenotypic responses, toxicity, or misinterpretation of experimental results. Therefore, it is crucial to experimentally validate the on-target and potential off-target engagement of this compound in your specific cancer cell model.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data detailing a comprehensive off-target profile for this compound. It is noted for its superior selectivity compared to earlier inhibitors like Deltarasin, which has demonstrated off-target toxicity. However, the absence of evidence is not evidence of absence. Researchers should assume the possibility of off-target effects and consider performing target deconvolution or profiling studies.
Q4: What are the common methodologies to identify potential off-target effects?
Several powerful techniques can be employed to identify the off-target interactions of small molecules like this compound. These include:
-
Chemical Proteomics: This approach uses a modified version of the compound to "pull down" its interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates. A shift in the melting temperature of a protein in the presence of the compound suggests a direct interaction.
-
Kinase Profiling: Since kinases are a common class of off-targets for many small molecule inhibitors, screening the compound against a large panel of kinases can reveal potential off-target kinase interactions.
Troubleshooting Guides
Issue: Unexpected Cell Viability Results in KRas-Wild-Type Cells
-
Possible Cause: This could indicate an off-target effect of this compound that is independent of the PDE6δ-KRas axis.
-
Troubleshooting Steps:
-
Confirm KRas status: Ensure the cell lines you are using have the expected KRas mutational status.
-
Dose-response curve: Perform a dose-response experiment to determine the IC50 of this compound in both KRas-mutant and KRas-wild-type cells. A low IC50 in wild-type cells may suggest off-target activity.
-
Perform target deconvolution: Employ techniques like chemical proteomics or CETSA to identify potential off-target proteins in the KRas-wild-type cells.
-
Issue: Discrepancy between Biochemical and Cellular Assay Results
-
Possible Cause: Differences in compound permeability, metabolism, or the presence of cellular factors not present in a biochemical assay can lead to varied results.
-
Troubleshooting Steps:
-
Assess cell permeability: Evaluate the uptake of this compound into your specific cell lines.
-
Consider compound metabolism: The compound may be metabolized into a more or less active form within the cell.
-
Utilize cellular target engagement assays: Use CETSA to confirm that this compound is engaging PDE6δ in your cellular model at the concentrations used.
-
Quantitative Data Summary
Table 1: On-Target Potency of Deltasonamide 1 and Related Compounds
| Compound | Target | Assay Type | Potency (KD) | Reference |
| Deltasonamide 1 | PDE6δ-KRas | Biochemical | 203 pM | |
| Deltasonamide 2 | PDE6δ | Biochemical | ~385 pM |
Table 2: Example Data Presentation for a Kinase Selectivity Profile
This table is a template for presenting data from a kinase profiling experiment. No public data of this type is currently available for this compound.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 15% | >10,000 |
| Kinase C | 5% | >10,000 |
| ... | ... | ... |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and can be used to verify the engagement of this compound with its target, PDE6δ, in a cellular context.
-
Cell Culture and Treatment:
-
Culture your cancer cell line of interest to approximately 80% confluency.
-
Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 37°C water bath).
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PDE6δ.
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for PDE6δ at each temperature.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. Kinase Profiling Assay
This is a general protocol for assessing the selectivity of this compound against a panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to inhibit the activity of a panel of purified kinases. Kinase activity is typically determined by measuring the phosphorylation of a substrate, often via the quantification of ATP consumption (e.g., using ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a solution of this compound at a desired concentration (e.g., 1 µM for initial screening).
-
In a multi-well plate, incubate the compound with a panel of purified kinases, each with its specific substrate and ATP.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., a luminescence-based assay that quantifies ADP production).
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase by this compound relative to a vehicle control.
-
For kinases that show significant inhibition, perform a dose-response experiment to determine the IC50 value.
-
The results will provide a selectivity profile of this compound against the tested kinases.
-
Visualizations
Caption: On-target effect of this compound on the KRas signaling pathway.
Caption: Experimental workflow for identifying potential off-target effects.
References
Minimizing cytotoxicity of Deltasonamide 1 TFA in experiments
Welcome to the technical support center for Deltasonamide 1 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxic effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Deltasonamide 1 is a highly potent and selective inhibitor of the interaction between phosphodiesterase 6δ (PDE6δ) and KRas.[1] By binding to PDE6δ with picomolar affinity, it prevents the chaperoning of farnesylated KRas to the plasma membrane, thereby inhibiting downstream signaling pathways that promote cell proliferation.[1] This targeted disruption of KRas localization and activity is the basis for its potential as an anti-tumor agent.[1]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Yes, cytotoxicity can be an expected outcome, particularly in cancer cell lines that are dependent on KRas signaling for their survival and proliferation. Deltasonamide 1 strongly reduces the proliferation of such cells.[1] However, excessive or unexpected cytotoxicity in non-target or control cell lines may indicate an experimental issue that needs to be addressed.
Q3: What are the initial steps to take if I observe excessive cytotoxicity?
A3: If you observe higher-than-expected cytotoxicity, the first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will provide a quantitative measure of the compound's cytotoxic potential and help establish an appropriate working concentration. It is also crucial to include proper controls, such as a vehicle-only control, to ensure the observed cytotoxicity is due to this compound and not the solvent.
Q4: How can I distinguish between cytotoxic and cytostatic effects?
A4: To differentiate between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), it is recommended to monitor both the viable and total cell numbers over the course of the experiment. An increase in dead cell markers alongside a decrease in viable cells indicates a cytotoxic effect. A stable total cell number with a reduced viable cell count suggests a cytostatic effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations | Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the PDE6δ-KRas pathway. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 for your cell line. Consider using a less sensitive cell line as a negative control. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.5% for DMSO).[2] Always include a vehicle-only control to assess solvent-induced cytotoxicity. | |
| Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts. | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. | |
| Inconsistent results in cell viability assays | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in assay readouts. | Ensure you have a homogenous single-cell suspension before seeding. When plating, mix the cell suspension between pipetting to prevent settling. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to skewed results. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water. | |
| Contamination: Microbial contamination (e.g., mycoplasma) can affect cell health and response to treatment. | Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. | |
| Low or no observable effect of this compound | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a higher range of concentrations. |
| Cell Line Resistance: The cell line may not be dependent on the KRas signaling pathway that is targeted by Deltasonamide 1. | Verify the KRas dependency of your cell line through literature review or by using appropriate positive and negative control cell lines. | |
| Incorrect Compound Handling: Improper storage or handling may have led to the degradation of the compound. | Review the storage and handling instructions for this compound. Ensure it is stored under the recommended conditions and that fresh dilutions are made for each experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
This compound
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle-only control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
Troubleshooting inconsistent results with Deltasonamide 1 TFA
Welcome to the technical support center for Deltasonamide 1 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the protein-protein interaction between phosphodiesterase delta (PDEδ) and KRas.[1] It binds to the prenyl-binding pocket of PDEδ with high affinity (KD = 203 pM), preventing it from acting as a chaperone for farnesylated KRas.[1] This disruption of the PDEδ-KRas interaction impairs the proper localization of KRas to the plasma membrane, which is essential for its downstream signaling functions in cell proliferation and survival.[1]
Q2: My IC50 value for this compound is different from the expected value. What could be the cause?
Several factors can contribute to variability in IC50 values. These can be broadly categorized into issues with the compound itself, the experimental setup, and the cell culture conditions. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q3: How should I store and handle this compound to ensure its stability?
Proper storage is critical for maintaining the activity of this compound. For long-term storage, it is recommended to store the powdered form at -20°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
This compound is soluble in aqueous solutions and dimethyl sulfoxide (DMSO). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q5: What are the expected downstream effects of this compound treatment?
Effective treatment with this compound should lead to a reduction in the phosphorylation of downstream effectors in the KRas signaling pathway, such as ERK and Akt. This can be assessed by Western blotting. Additionally, a visible relocalization of KRas from the plasma membrane to the cytoplasm can be observed using immunofluorescence microscopy.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value (Reduced Potency)
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure this compound has been stored correctly (powder at -20°C, DMSO stock at -80°C). Prepare fresh dilutions from a new aliquot of the stock solution. |
| High Cell Density/Confluence | High cell density can lead to increased resistance. Standardize the cell seeding density for all experiments. It is recommended to perform assays when cells are in the exponential growth phase and not fully confluent. |
| High Serum Concentration | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period or using a serum-free medium if compatible with your cell line. |
| Incorrect Assay Duration | The optimal incubation time can vary between cell lines. Perform a time-course experiment to determine the ideal duration for observing the desired effect. |
| Cell Line Insensitivity | The cell line used may not be dependent on the KRas signaling pathway that is targeted by this compound. Confirm that your cell line harbors a KRas mutation and is sensitive to the inhibition of this pathway. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Action |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including passage number, media composition, and confluency at the time of treatment. Mycoplasma contamination can also affect cellular responses, so regular testing is advised. |
| Inaccurate Compound Concentration | Calibrate pipettes regularly to ensure accurate serial dilutions. When preparing stock solutions, ensure the compound is fully dissolved. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a level that does not affect cell viability. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
Experimental Protocols
Western Blotting for Downstream KRas Signaling
This protocol is a general guideline for assessing the phosphorylation of ERK and Akt, downstream targets of KRas signaling, following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for KRas Localization
This protocol provides a general framework for visualizing the subcellular localization of KRas.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After adherence, treat with this compound or a vehicle control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against KRas in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Impact of Trifluoroacetic acid on Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with cell-based assays that may be attributed to trifluoroacetic acid (TFA). TFA is a common counterion found in synthetic peptides and other purified small molecules, and its presence can significantly impact experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it in my sample?
A1: Trifluoroacetic acid is a strong acid used extensively in the synthesis and purification of peptides and other small molecules.[1][3] It is highly effective for cleaving synthesized peptides from solid-phase resins and is used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation and shape.[4] Consequently, the final product is often a TFA salt, where the positively charged molecules are associated with the negatively charged trifluoroacetate anion. The amount of residual TFA can be substantial, sometimes accounting for 10-45% of the total weight of the sample.
Q2: How can TFA affect my cell-based assays?
A2: Residual TFA can interfere with a wide range of biological assays, leading to inconsistent or erroneous results. Its strong acidity, chaotropic nature, and ability to form ion pairs are the primary reasons for its interference. The effects can be broadly categorized as:
-
Direct cellular effects: TFA can be cytotoxic, affecting cell viability and proliferation.
-
Modulation of biomolecule function: It can alter the structure and activity of proteins, peptides, and enzymes.
-
Assay-specific interference: TFA can alter the pH of assay buffers or interact directly with assay components.
Q3: At what concentrations does TFA show biological effects?
A3: The concentration at which TFA exerts an effect is highly dependent on the cell line and the specific assay. Some studies have reported inhibition of cell proliferation at concentrations as low as 10 nM. Cytotoxic effects are commonly observed at concentrations above 100 µM. It is crucial to determine the tolerance of your specific experimental system to TFA.
Q4: How can I determine the amount of TFA in my sample?
A4: Several analytical techniques can be used to quantify TFA content, including:
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): A direct and quantitative method.
-
Ion Chromatography (IC): Separates and quantifies trifluoroacetate anions.
-
HPLC with Evaporative Light-Scattering Detector (ELSD): Detects and quantifies non-volatile compounds like TFA salts.
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Monitors the removal of TFA by observing the disappearance of its characteristic absorbance peak.
Q5: What are the alternatives to TFA for my experiments?
A5: If TFA is found to be problematic, you can replace it with more biocompatible counterions like acetate or hydrochloride (HCl). This can be achieved through a salt exchange procedure. You can either perform this in your lab or request the vendor to provide the compound in a different salt form.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity or inhibition of cell proliferation.
-
Possible Cause: The observed effect may be due to the TFA counterion rather than your compound of interest. TFA has been shown to inhibit the proliferation of cell types like osteoblasts and chondrocytes.
-
Troubleshooting Steps:
-
Run a TFA Control Experiment: Prepare a solution of sodium trifluoroacetate (NaTFA) at the same molar concentration as the TFA in your experimental wells.
-
Treat Cells: Expose your cells to the NaTFA solution alongside your experimental compound and a vehicle control.
-
Assess Viability: Use a standard cell viability or proliferation assay (e.g., MTT, XTT) to compare the effects.
-
Analyze Results: If the TFA-only control shows similar cytotoxicity to your compound, TFA interference is the likely cause.
-
Issue 2: Inconsistent or irreproducible results in cell-based assays.
-
Possible Cause: The concentration of residual TFA can vary significantly between different batches of a synthesized compound, leading to variability in your results. The acidic nature of TFA can also alter the pH of your cell culture medium.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the TFA concentration in each new batch of your compound.
-
Check pH: Measure the pH of your final assay medium after adding your compound. Ensure it is within the optimal range for your cells (typically 7.2-7.4).
-
Standardize Stock Preparation: Ensure your compound is fully dissolved and adjust the pH of the stock solution if necessary before adding it to the culture medium.
-
Perform Counterion Exchange: For maximum consistency, consider exchanging TFA for a more biocompatible counterion like acetate or hydrochloride.
-
Issue 3: Poor or unexpected results in enzyme kinetic assays.
-
Possible Cause: The strong acidity of TFA can lower the pH of the assay buffer, moving it away from the optimal pH for enzyme activity. TFA can also act as an allosteric modulator of some proteins.
-
Troubleshooting Steps:
-
Measure Final pH: Check the pH of your assay solution after the addition of your compound.
-
Increase Buffer Capacity: Ensure your assay buffer has sufficient capacity to maintain a stable pH.
-
Enzyme Stability Control: Incubate the enzyme with a TFA solution (at the same concentration as in your experiment) to see if TFA directly affects enzyme stability or activity.
-
Counterion Exchange: If pH effects are persistent, exchange the TFA counterion.
-
Quantitative Data Summary
Table 1: Reported Effects of TFA on Cell Proliferation and Viability
| Cell Type | Effect | Effective TFA Concentration | Reference |
| Fetal Rat Osteoblasts | Inhibition of Cell Proliferation | As low as 10 nM | |
| Articular Chondrocytes | Inhibition of Cell Proliferation | 10 nM - 100 nM | |
| C6 Glioma Cells | Stimulation of Cell Growth | 0.5 mM - 7.0 mM | |
| HUVEC | Inhibition of Cell Proliferation | ~0.1 mM | |
| Jurkat | Significant Toxicity | ~5 mM | |
| PC-12 | Dose-dependent Cell Death | 1-5 mM | |
| Multiple (e.g., HeLa, HEK293) | General Cytotoxic Effects | >100 µM |
Experimental Protocols
Protocol 1: Assessing the Cytotoxic Effects of TFA
This protocol outlines the steps to determine the dose-dependent effect of TFA on your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sodium trifluoroacetate (NaTFA)
-
Multi-well plates (e.g., 96-well)
-
Cell viability/proliferation assay kit (e.g., MTT, XTT)
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare NaTFA Stock Solution: Prepare a stock solution of NaTFA in your complete cell culture medium.
-
Serial Dilutions: Create a series of dilutions of the NaTFA stock solution in your culture medium to achieve a range of final concentrations (e.g., 1 nM to 1 mM).
-
Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of NaTFA. Include a vehicle-only control (medium without NaTFA).
-
Incubation: Incubate the cells for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Perform the cell viability or proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability or proliferation against the TFA concentration to generate a dose-response curve.
Protocol 2: TFA/HCl Exchange by Lyophilization
This method is used to replace TFA counterions with chloride ions.
Materials:
-
Peptide/compound containing TFA
-
Hydrochloric acid (HCl) solution (e.g., 100 mM)
-
Distilled water
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.
-
Repeat: Re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.
-
Final Step: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be dissolved in the appropriate buffer for your assay.
Visualizations
Caption: Troubleshooting workflow for TFA-related assay issues.
Caption: Process for TFA and HCl counter-ion exchange.
Caption: Potential interference pathways of TFA in cell-based assays.
References
How to control for the effects of TFA in Deltasonamide 1 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for controlling the effects of trifluoroacetic acid (TFA) in experiments involving Deltasonamide 1. Residual TFA, often present from synthesis and purification processes, can significantly impact experimental outcomes. This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to help you identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic Acid (TFA) and why is it in my Deltasonamide 1 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final steps of solid-phase synthesis to cleave a compound from its resin support.[1] It is also widely used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution during purification.[1][2][3] Consequently, commercially available synthetic compounds like Deltasonamide 1 are often supplied as a TFA salt, meaning TFA molecules are present as counterions to the positively charged groups on the Deltasonamide 1 molecule.[4] The amount of TFA can be substantial, sometimes accounting for 10-45% of the total peptide weight, and similar levels can be expected for small molecules.
Q2: How can residual TFA affect my experiments?
A2: Residual TFA can interfere with various experimental assays in several ways:
-
Cell-Based Assays: At certain concentrations, TFA is cytotoxic and can inhibit cell proliferation or induce cell death, which could be mistaken for the biological activity of Deltasonamide 1. As a strong acid, it can also lower the pH of your cell culture medium, impacting cell viability if the medium is not sufficiently buffered.
-
Mass Spectrometry (MS): TFA is known to cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity. It can also form TFA adducts with the analyte, complicating spectral interpretation. Furthermore, TFA can persistently adhere to LC systems, leading to contamination in subsequent analyses.
-
NMR Spectroscopy: While sometimes used as a solvent or reagent in NMR, the presence of TFA can complicate spectra. The trifluoroacetyl group has a characteristic chemical shift range in 19F NMR spectra that can vary based on several factors, including solvent and concentration.
-
Biological Activity: TFA counterions can potentially alter the solubility and conformation of molecules.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA is highly dependent on the specific cell line and the duration of the assay. Some sensitive cell lines have shown inhibition of proliferation at concentrations as low as 0.1 mM. It is common to observe cytotoxic effects at concentrations above 100 µM. It is crucial to determine the toxicity threshold for your specific experimental system.
Q4: How can I confirm that TFA is the cause of unexpected results in my experiment?
A4: The most direct method is to run a TFA vehicle control . This involves preparing a solution of TFA in your experimental buffer or medium at the exact same concentration present in your Deltasonamide 1 stock solution (without the Deltasonamide 1) and treating your cells or samples with it. This allows you to distinguish between the effects of the TFA counterion and the specific biological activity of Deltasonamide 1.
Troubleshooting Guides
Issue 1: Inconsistent results or unexpected cytotoxicity in cell-based assays.
-
Possible Cause: The observed effect may be due to TFA-induced cytotoxicity or a change in the pH of the culture medium. Different batches of Deltasonamide 1 may contain varying amounts of residual TFA.
-
Solution:
-
Run a TFA Vehicle Control: As detailed in Protocol 1, treat cells with TFA at the same concentration as in your experimental wells. This will quantify the effect of TFA alone.
-
Check Medium pH: After adding your Deltasonamide 1 stock solution to the cell culture medium, measure the final pH to ensure it remains within the optimal physiological range (typically 7.2-7.4).
-
Perform a Salt Exchange: If TFA is confirmed to be interfering, remove it by performing a salt exchange to a more biocompatible counterion like hydrochloride or acetate using Protocol 2 or 3.
-
Issue 2: Low signal intensity or extra peaks in mass spectrometry.
-
Possible Cause: TFA is a known ion-suppressing agent in ESI-MS. You may also be observing TFA adducts, which are molecules of Deltasonamide 1 with one or more TFA molecules attached.
-
Solution:
-
Adjust MS Source Settings: Increasing the cone gas flow can sometimes help reduce the formation of adducts in the mass spectrometer source.
-
Change Mobile Phase: For LC-MS, if possible, replace TFA with a more MS-friendly additive like formic acid. However, this may compromise chromatographic peak shape.
-
Perform Salt Exchange: Chemically removing the TFA from the Deltasonamide 1 sample prior to analysis is the most robust solution. (See Protocol 2 and 3).
-
Data Summary
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Observed Effect | Effective TFA Concentration | Citation |
| HUVEC | Inhibition of proliferation | ~0.1 mM | |
| Jurkat | Significant toxicity | ~5 mM | |
| PC-12 | Dose-dependent cell death | 1-5 mM | |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM | |
| Note: IC50 values can vary significantly based on specific experimental conditions, including cell density, exposure time, and assay method. |
Visualizations and Workflows
Deltasonamide 1 Mechanism of Action
Deltasonamide 1 is an inhibitor of the PDE6δ-KRas protein-protein interaction. PDE6δ acts as a chaperone, binding to farnesylated KRas in the cytoplasm and transporting it to the cell membrane. By inhibiting this interaction, Deltasonamide 1 prevents the proper localization of KRas, thereby inhibiting its downstream oncogenic signaling pathways.
Caption: Mechanism of Deltasonamide 1 action on the PDE6δ-KRas pathway.
Experimental Workflows
The following diagrams provide logical workflows for troubleshooting potential TFA interference and deciding on an appropriate course of action.
Caption: Workflow for investigating unexpected experimental results.
Caption: Decision tree for managing TFA interference.
Experimental Protocols
Protocol 1: Running a TFA Vehicle Control Experiment
This protocol allows you to assess the background effect of TFA in your experiment.
Methodology:
-
Determine TFA Concentration: Calculate the molar concentration of TFA in your final experimental dilution of Deltasonamide 1. You may need to request the % weight of TFA from the supplier or assume a conservative estimate (e.g., 30% w/w) if this information is unavailable.
-
Prepare TFA Stock: Prepare a concentrated stock solution of pure TFA in the same solvent used for your Deltasonamide 1 stock (e.g., DMSO).
-
Prepare Working Solution: Dilute the TFA stock solution in your cell culture medium or assay buffer to the exact same final concentration as calculated in Step 1. This is your "TFA Vehicle Control."
-
Treat Samples: In parallel with your experimental samples (untreated, vehicle, and Deltasonamide 1-treated), include a set of samples treated with the TFA Vehicle Control.
-
Incubate and Analyze: Incubate for the same duration as your experiment and perform the same analysis (e.g., MTT assay, cell count, etc.).
-
Compare Results: Compare the results from the TFA Vehicle Control to the untreated and vehicle (e.g., DMSO) controls. Any significant difference can be attributed to the effect of TFA.
Protocol 2: TFA Removal via HCl Salt Exchange
This protocol exchanges the trifluoroacetate counterion for a chloride ion, which is generally more biologically compatible.
Methodology:
-
Dissolution: Dissolve the Deltasonamide 1 (TFA salt) in a minimal amount of distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM. Let the solution stand at room temperature for at least one minute.
-
Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed and a dry powder remains.
-
Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times.
-
Final Product: After the final lyophilization, the resulting powder is the hydrochloride salt of Deltasonamide 1. Re-dissolve in your desired solvent for experiments.
Protocol 3: TFA Removal via Anion Exchange Chromatography
This protocol exchanges the trifluoroacetate for an acetate counterion using an anion exchange resin.
Methodology:
-
Resin Selection: Choose a strong anion exchange (SAX) resin.
-
Column Preparation: Pack a small column with the resin. The column should have a 10- to 50-fold excess of anion exchange sites relative to the amount of Deltasonamide 1 to be processed.
-
Column Conditioning:
-
Equilibrate the column with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
-
Sample Loading: Dissolve the Deltasonamide 1 (TFA salt) in a minimal volume of distilled water and apply it to the column.
-
Elution & Collection: Elute the column with distilled water, collecting fractions. The Deltasonamide 1 acetate salt will elute while the trifluoroacetate ions remain bound to the resin. Monitor the fractions using a suitable analytical method (e.g., UV-Vis spectroscopy or TLC).
-
Lyophilize: Combine the fractions containing the product and lyophilize to obtain the dry Deltasonamide 1 acetate salt.
References
Technical Support Center: Overcoming Resistance to Deltasonamide 1 TFA in Cancer Cell Lines
Welcome to the technical support center for Deltasonamide 1 TFA. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify the underlying causes of resistance and develop strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase delta (PDEδ).[1] PDEδ acts as a chaperone for farnesylated proteins, most notably KRAS, facilitating their transport to and localization at the plasma membrane. By binding to PDEδ, this compound disrupts the PDEδ-KRAS interaction, leading to the mislocalization of KRAS and subsequent inhibition of its downstream oncogenic signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades.[2] This ultimately suppresses cancer cell proliferation and survival in KRAS-dependent cell lines.[1][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of resistance to KRAS pathway inhibitors?
Resistance to KRAS pathway inhibitors, including those that disrupt KRAS localization like this compound, can arise through various mechanisms. These can be broadly categorized as:
-
On-target alterations: Secondary mutations in the target protein (though less direct for a PDEδ inhibitor) or in KRAS itself that may reduce dependency on PDEδ for membrane localization.
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways that can drive cell proliferation and survival independently of the KRAS pathway. This can include the activation of other receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K/AKT pathways.
-
Histologic transformation: A change in the cell lineage or phenotype, for example, from adenocarcinoma to squamous cell carcinoma, which may render the cells less dependent on the original oncogenic driver.[1]
-
Drug efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, which can reduce the intracellular concentration of the drug.
Q3: Could alternative splicing play a role in the development of resistance to this compound?
While not a direct inhibitor of the splicing machinery, resistance to this compound could potentially involve alternative splicing. Oncogenic KRAS signaling has been shown to alter the phosphorylation of splicing factors and induce widespread changes in alternative splicing. This suggests a crosstalk between KRAS signaling and the splicing machinery. Therefore, cancer cells might adapt to KRAS pathway inhibition by altering the splicing of key genes involved in:
-
Apoptosis: Changing the balance of pro-apoptotic and anti-apoptotic isoforms of genes like BCL-2.
-
Drug targets: Generating isoforms of proteins in the KRAS signaling pathway that are no longer sensitive to inhibition.
-
Cell survival pathways: Upregulating the expression of pro-survival splice variants.
Furthermore, the KRAS gene itself undergoes alternative splicing to produce two main isoforms, KRAS4A and KRAS4B. While both can be oncogenic, they have distinct C-terminal regions and may have non-overlapping functions. It is conceivable that a shift in the ratio of these splice variants could contribute to a reduced dependency on PDEδ and thus resistance to this compound.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
You observe a rightward shift in the dose-response curve and an increase in the IC50 value of this compound in your cancer cell line over time.
Caption: Workflow for troubleshooting decreased sensitivity.
| Potential Cause | Experimental Verification | Proposed Solution |
| Activation of Bypass Signaling Pathways | Western blot for p-ERK, p-AKT, p-S6. Phospho-receptor tyrosine kinase (RTK) array. | Combine this compound with inhibitors of the activated pathway (e.g., MEK inhibitor, PI3K inhibitor). |
| Alternative Splicing | RNA-sequencing to identify differential splicing events. qRT-PCR to validate changes in specific splice variants. | Investigate the functional consequence of the altered splicing. Consider using splicing modulators in combination therapy. |
| Increased Drug Efflux | qPCR or Western blot for ABC transporter expression (e.g., ABCB1, ABCG2). Functional efflux assays (e.g., with rhodamine 123). | Co-administer this compound with a known inhibitor of the identified efflux pump. |
| Secondary KRAS Mutations | Sanger sequencing or next-generation sequencing (NGS) of the KRAS gene. | If a known resistance mutation is found, consider alternative therapeutic strategies that are not dependent on the wild-type KRAS structure. |
| Mycoplasma Contamination | Mycoplasma detection kit (e.g., PCR-based). | Discard contaminated cultures and use fresh, verified cell stocks. Treat cultures with a mycoplasma removal agent. |
| Drug Instability | Always use freshly prepared this compound solutions for experiments. |
Problem 2: Failure to Establish a this compound-Resistant Cell Line
You are attempting to generate a this compound-resistant cell line by continuous culture with increasing drug concentrations, but the cells are not adapting and continue to die.
Caption: Workflow for generating a resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Start the selection process with a lower concentration of this compound, typically around the IC20-IC50 of the parental cell line. |
| Dose Escalation is Too Rapid | Increase the drug concentration more gradually, for example, by 1.5-fold increments, and allow the cells to fully recover and resume a normal growth rate before the next increase. |
| Cell Line Intolerance | Some cell lines may be genetically predisposed to undergo apoptosis rather than adapt to the drug. Consider using a different parental cell line that is known to be sensitive to KRAS pathway inhibition. |
| Inconsistent Drug Exposure | Ensure that the medium containing this compound is replaced regularly (e.g., every 2-3 days) to maintain consistent drug pressure. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: RNA Sequencing for Alternative Splicing Analysis
-
RNA Extraction: Extract total RNA from both parental and this compound-resistant cell lines using a suitable RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Splicing Analysis: Use bioinformatics tools (e.g., rMATS) to identify and quantify alternative splicing events (e.g., skipped exons, retained introns) that are significantly different between the parental and resistant cell lines.
-
Functional Annotation: Perform pathway analysis on the genes with significant alternative splicing to understand the potential biological impact.
-
Signaling Pathway Diagram
KRAS Signaling and Potential Resistance Mechanisms
Caption: KRAS signaling and resistance pathways.
References
Validation & Comparative
Deltasonamide 1 TFA vs. Deltarasin: A Comparative Analysis of Potency and Selectivity in Targeting the KRAS-PDEδ Interaction
For Researchers, Scientists, and Drug Development Professionals
The strategic disruption of the KRAS-PDEδ protein-protein interaction has emerged as a promising therapeutic avenue for cancers driven by oncogenic KRAS. This guide provides a detailed comparison of two key inhibitors in this class: Deltasonamide 1 TFA and Deltarasin. By examining their potency, selectivity, and underlying mechanisms, this document aims to equip researchers with the critical information needed to advance their drug discovery and development efforts.
Executive Summary
Deltasonamide 1 and Deltarasin are small molecule inhibitors that target the prenyl-binding pocket of PDEδ, thereby preventing its interaction with farnesylated KRAS and disrupting its cellular localization and signaling. While both compounds share a common mechanism of action, this guide will demonstrate that Deltasonamide 1 exhibits significantly higher potency in binding to PDEδ. Furthermore, evidence suggests that Deltarasin suffers from a lack of selectivity, a critical consideration for therapeutic development.
Potency Comparison
The potency of a drug is a crucial determinant of its therapeutic efficacy. In the context of Deltasonamide 1 and Deltarasin, potency is primarily assessed by their binding affinity to their molecular target, PDEδ, and their ability to inhibit cancer cell proliferation.
Biochemical Potency: Targeting PDEδ
The binding affinity of Deltasonamide 1 and Deltarasin to PDEδ has been quantified using biophysical assays, with the dissociation constant (Kd) serving as a key metric. A lower Kd value indicates a higher binding affinity.
| Compound | Target | Kd |
| Deltasonamide 1 | PDEδ | 203 pM[1] |
| Deltarasin | PDEδ | 38 nM[2][3] |
As the data clearly indicates, Deltasonamide 1 demonstrates a remarkably higher affinity for PDEδ, with a picomolar dissociation constant that is approximately 187-fold lower than that of Deltarasin. This suggests that Deltasonamide 1 can achieve target engagement at significantly lower concentrations.
Cellular Potency: Inhibition of Cancer Cell Growth
| Cell Line | KRAS Status | Deltarasin EC50 (µM) | Deltasonamide 2 EC50 (µM) |
| SW480 | KRAS G12V | 2.86 ± 0.31 | 1.24 ± 0.06 |
| HCT-116 | KRAS G13D | Not explicitly stated, but showed sensitivity | Not explicitly stated, but showed sensitivity |
| DiFi | KRAS WT | 8.92 ± 0.7 | 4.02 ± 1 |
| HT29 | KRAS WT (BRAF V600E) | Not affected | Not affected |
Data sourced from Klein et al., 2019.[2]
The data demonstrates that Deltasonamide 2 consistently exhibits lower EC50 values compared to Deltarasin in CRC cell lines harboring oncogenic KRAS mutations, indicating greater cellular potency.[2] Both inhibitors show reduced efficacy in cell lines with wild-type KRAS, suggesting a dependence on oncogenic KRAS signaling.
Selectivity Profile
Selectivity is a critical attribute of any therapeutic agent, as off-target effects can lead to toxicity and limit clinical utility. Evidence suggests that while both Deltasonamide 1 and Deltarasin target the KRAS-PDEδ interaction, their selectivity profiles differ significantly.
Deltarasin has been reported to exhibit poor selectivity and off-target effects. Studies have shown that Deltarasin can affect both K-Ras and H-Ras signaling, indicating a broader activity profile that may contribute to cellular toxicity. In contrast, later-generation PDEδ inhibitors have been specifically engineered for improved selectivity for K-Ras over other Ras isoforms. While a direct comprehensive selectivity panel for Deltasonamide 1 is not available, the chemical class to which it belongs has been a focus for improving K-Ras specificity.
Mechanism of Action and Signaling Pathway
Both Deltasonamide 1 and Deltarasin function by competitively binding to the hydrophobic prenyl-binding pocket of PDEδ. This pocket is responsible for sequestering the farnesyl tail of KRAS, facilitating its transport and localization to the plasma membrane. By occupying this pocket, the inhibitors prevent the KRAS-PDEδ interaction.
The disruption of this interaction leads to the mislocalization of KRAS within the cell, preventing its association with the plasma membrane and subsequent activation of downstream oncogenic signaling pathways. The primary signaling cascades affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and growth.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are summaries of the key methodologies used to evaluate the potency and selectivity of Deltasonamide 1 and Deltarasin.
Fluorescence Polarization (FP) Assay for PDEδ Binding
This biochemical assay is used to determine the binding affinity (Kd) of inhibitors to PDEδ.
Principle: The assay measures the change in the polarization of fluorescently labeled farnesylated KRAS peptide upon binding to PDEδ. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PDEδ protein, the tumbling rate decreases, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the fluorescent peptide from PDEδ, causing a decrease in polarization.
Protocol Outline:
-
A fluorescently labeled farnesylated KRAS peptide (tracer) is incubated with purified PDEδ protein.
-
Serial dilutions of the test compound (Deltasonamide 1 or Deltarasin) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the Kd is determined by fitting the data to a competitive binding model.
Real-Time Cell Analysis (RTCA) for Cell Proliferation
This cell-based assay provides a dynamic and quantitative measure of cell proliferation and viability in response to inhibitor treatment.
Principle: The RTCA system measures changes in electrical impedance as cells adhere and proliferate on microelectrodes integrated into the bottom of the culture wells. The impedance is proportional to the number of adherent cells and is reported as a dimensionless "Cell Index."
Protocol Outline:
-
Cancer cells are seeded into the wells of an E-Plate.
-
The E-Plate is placed in the RTCA instrument, and baseline cell adhesion and proliferation are monitored.
-
Once the cells are in the exponential growth phase, they are treated with serial dilutions of the test compound.
-
The Cell Index is continuously monitored in real-time for a defined period (e.g., 72 hours).
-
The data is used to generate dose-response curves, and the EC50 values are calculated to determine the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Conclusion
The comparative analysis of this compound and Deltarasin reveals a clear distinction in their biochemical and cellular profiles. Deltasonamide 1 demonstrates significantly superior potency in binding to its target, PDEδ, as evidenced by its picomolar dissociation constant. This high affinity translates to greater cellular potency, as suggested by the lower EC50 values of the closely related Deltasonamide 2 in colorectal cancer cell lines.
Furthermore, the issue of selectivity is a critical differentiator. While Deltarasin has been associated with off-target effects and a lack of specificity, the chemical scaffold of Deltasonamide represents a more refined approach to selectively targeting the K-Ras-PDEδ interaction.
For researchers and drug development professionals, this guide underscores the importance of both high potency and selectivity in the design of effective KRAS-PDEδ inhibitors. Deltasonamide 1 and its analogs represent a more promising starting point for the development of next-generation therapeutics targeting KRAS-driven cancers. Future studies should focus on comprehensive selectivity profiling and in vivo efficacy studies to further validate the therapeutic potential of this class of inhibitors.
References
- 1. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle in KRAS Inhibition: Deltasonamide 1 TFA vs. Deltazinone
A Comparative Guide for Researchers in Oncology and Drug Discovery
The relentless pursuit of effective therapies against KRAS-driven cancers has led to the development of innovative strategies that indirectly target this formidable oncoprotein. Among these, inhibitors of the KRAS-PDEδ interaction have emerged as a promising approach. This guide provides a detailed, data-driven comparison of two key molecules in this class: Deltasonamide 1 TFA, a third-generation inhibitor, and its predecessor, Deltazinone. By examining their performance through biochemical and cellular assays, we offer a comprehensive resource for researchers navigating the landscape of KRAS inhibition.
Executive Summary
Deltasonamide 1 represents a significant advancement over Deltazinone in the quest to disrupt the KRAS-PDEδ interaction. Exhibiting a remarkably higher binding affinity for PDEδ and demonstrating superior resistance to the cellular factor Arl2, which can eject inhibitors from their target, Deltasonamide 1 showcases enhanced potential for durable KRAS pathway inhibition. While both compounds effectively hinder the proliferation of KRAS-dependent cancer cells, the picomolar affinity of Deltasonamide 1 for PDEδ suggests a more sustained and potent biological effect. However, the development of Deltazinone was hampered by poor metabolic stability, a critical factor for in vivo efficacy that requires further investigation for the Deltasonamide series.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data comparing the performance of Deltasonamide 1 and Deltazinone.
| Parameter | Deltasonamide 1 | Deltazinone | Reference |
| Binding Affinity (Kd) to PDEδ | 203 pM | ~60 nM | |
| Cellular Potency (IC50) | Inhibited proliferation of human pancreatic cancer cell lines (specific IC50 values not provided in the source) | Inhibited proliferation of KRas-dependent pancreatic cancer cells at µM concentrations | |
| Metabolic Stability | Data not available | Poor metabolic stability, limiting in vivo antitumor activity | |
| Resistance to Arl2-mediated Ejection | Largely withstands Arl2-mediated ejection | Susceptible to Arl2-mediated ejection |
Mechanism of Action: Disrupting the KRAS Chaperone System
KRAS requires localization to the cell membrane to exert its oncogenic function. This localization is facilitated by the chaperone protein PDEδ, which binds to the farnesylated C-terminus of KRAS and transports it through the cytoplasm. Both Deltasonamide 1 and Deltazinone act by competitively binding to the hydrophobic prenyl-binding pocket of PDEδ, thereby preventing its interaction with KRAS. This disruption leads to the mislocalization of KRAS, sequestration in the cytoplasm, and subsequent downregulation of downstream oncogenic signaling pathways, ultimately inhibiting cancer cell proliferation.
Caption: Mechanism of KRAS inhibition by targeting the KRAS-PDEδ interaction.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity (Kd)
This assay is used to determine the binding affinity of the inhibitors to PDEδ.
Materials:
-
Recombinant human PDEδ protein
-
Fluorescently labeled farnesyl peptide probe
-
This compound or Deltazinone
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.005% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a series of dilutions of the inhibitor (this compound or Deltazinone) in the assay buffer.
-
In a microplate, add a fixed concentration of the fluorescently labeled farnesyl peptide probe and recombinant PDEδ protein to each well.
-
Add the different concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The data is then plotted as fluorescence polarization versus inhibitor concentration, and the Kd value is calculated by fitting the data to a competitive binding model.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
KRAS-dependent cancer cell line (e.g., PANC-1, MIA PaCa-2)
-
Complete cell culture medium
-
This compound or Deltazinone
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Seed the KRAS-dependent cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or Deltazinone in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include vehicle control wells (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
-
The cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.
Caption: A simplified workflow for biochemical and cell-based assays.
Conclusion
The evolution from Deltazinone to Deltasonamide 1 marks a significant step forward in the development of PDEδ inhibitors for KRAS-driven cancers. The superior binding affinity and resistance to Arl2-mediated ejection of Deltasonamide 1 suggest a more promising therapeutic profile. However, further studies are required to evaluate the in vivo efficacy, metabolic stability, and overall pharmacokinetic properties of this compound to fully ascertain its clinical potential. This comparative guide provides a foundational understanding for researchers to build upon as they continue to explore and refine strategies to conquer KRAS-mutant malignancies.
A Comparative Guide to PDEδ Inhibitors: Deltasonamide 1 TFA vs. Deltaflexin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent PDEδ inhibitors, Deltasonamide 1 TFA and Deltaflexin, focusing on their performance and supported by experimental data. This information is intended to assist researchers in selecting the appropriate inhibitor for their studies targeting the PDEδ-KRAS interaction, a critical pathway in oncogenic KRAS signaling.
Introduction
Phosphodiesterase δ (PDEδ) has emerged as a compelling target in cancer therapy, particularly for tumors driven by KRAS mutations. PDEδ acts as a chaperone for farnesylated proteins, including KRAS, facilitating their transport to the plasma membrane where they initiate downstream signaling cascades. Inhibition of the PDEδ-KRAS interaction sequesters KRAS in the cytoplasm, thereby abrogating its oncogenic activity. Deltasonamide 1 and Deltaflexin represent two distinct chemical scaffolds developed to inhibit this interaction, each with its own set of characteristics. Deltasonamides are known for their exceptionally high affinity, while Deltaflexins were designed to overcome the challenge of poor cell permeability often associated with high-affinity compounds.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and Deltaflexin inhibitors based on available experimental evidence.
| Inhibitor | Target | Binding Affinity (Kd) | Reference |
| Deltasonamide 1 | PDEδ | 203 pM | [1] |
| Deltaflexin-1 | PDEδ | 3.61 µM | [2] |
| Deltaflexin-2 | PDEδ | ~2.92 µM | [3] |
Table 1: Comparative Binding Affinities (Kd) for PDEδ. Lower Kd values indicate higher binding affinity.
| Inhibitor | Cell Line | IC50 | Reference |
| Deltaflexin-1 | HCT116 (human colorectal carcinoma) | 11 µM | [2][4] |
| Deltaflexin-1 | MDA-MB-231 (human breast adenocarcinoma) | 7.2 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDEδ-KRAS signaling pathway and a general experimental workflow for evaluating PDEδ inhibitors.
Figure 1: PDEδ-KRAS Signaling Pathway. This diagram illustrates the role of PDEδ in chaperoning farnesylated KRAS to the plasma membrane, leading to the activation of downstream oncogenic signaling. PDEδ inhibitors block this interaction.
Figure 2: A generalized experimental workflow for the evaluation of PDEδ inhibitors, from initial biochemical characterization to cell-based efficacy studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and those described in the supporting information of the referenced literature.
Surface Plasmon Resonance (SPR) for Kd Determination
Objective: To determine the binding affinity (Kd) of the inhibitor to PDEδ.
Materials:
-
Recombinant human PDEδ protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Inhibitor stock solution (this compound or Deltaflexin)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of PDEδ:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant PDEδ protein (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the protein immobilization step.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound or Deltaflexin) in running buffer. A wide concentration range spanning the expected Kd should be used.
-
Inject the different concentrations of the inhibitor over the PDEδ-immobilized and reference flow cells at a constant flow rate.
-
Record the binding response in real-time.
-
After each injection, regenerate the sensor surface using a short pulse of a regeneration solution (e.g., a low pH buffer or high salt concentration) if necessary to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Analyze the steady-state binding responses as a function of inhibitor concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
Fluorescence Polarization (FP) for IC50 Determination
Objective: To determine the concentration of inhibitor that displaces 50% of a fluorescently labeled ligand from PDEδ.
Materials:
-
Recombinant human PDEδ protein
-
Fluorescently labeled probe that binds to PDEδ (e.g., a farnesylated peptide with a fluorescent tag)
-
Inhibitor stock solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Setup:
-
Prepare a solution of PDEδ and the fluorescent probe in the assay buffer at concentrations optimized for a stable and significant polarization signal. The concentration of the fluorescent probe should ideally be at or below its Kd for PDEδ.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Measurement:
-
In the 384-well plate, add the PDEδ/probe mixture to each well.
-
Add the serially diluted inhibitor or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay) for Cellular IC50 Determination
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50%.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
Inhibitor stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound and Deltaflexin are both valuable tools for studying the PDEδ-KRAS interaction, but they exhibit distinct profiles. This compound is a high-affinity binder, making it an excellent tool for in vitro biochemical and structural studies where potent and specific target engagement is paramount. However, its utility in cell-based assays may be limited by poor membrane permeability.
In contrast, the Deltaflexin series of inhibitors, while having a lower binding affinity, were specifically designed for improved cell penetration and have demonstrated efficacy in cellular assays, inhibiting the proliferation of KRAS-dependent cancer cell lines in the low micromolar range. The choice between these inhibitors will, therefore, depend on the specific experimental context. For researchers focused on in vitro assays requiring picomolar affinity, this compound is a strong candidate. For those investigating the cellular consequences of PDEδ inhibition and in vivo applications, Deltaflexin inhibitors are likely to be more suitable. Further optimization of both scaffolds holds promise for the development of clinically relevant PDEδ inhibitors.
References
Head-to-head comparison of different PDEδ inhibitors in vitro
A Head-to-Head In Vitro Comparison of PDEδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The prenyl-binding protein phosphodiesterase delta (PDEδ) has emerged as a significant target in cancer therapy, particularly for cancers driven by KRAS mutations. PDEδ acts as a chaperone for farnesylated proteins, including KRAS, facilitating their transport to the plasma membrane where they initiate downstream signaling cascades.[1][2][3] Inhibition of the KRAS-PDEδ interaction disrupts this trafficking, leading to mislocalization of KRAS and subsequent suppression of oncogenic signaling.[3][4] This guide provides a head-to-head in vitro comparison of various PDEδ inhibitors, presenting key experimental data and detailed methodologies to aid researchers in selecting appropriate compounds for their studies.
Quantitative Comparison of PDEδ Inhibitors
The following table summarizes the in vitro potency of several published PDEδ inhibitors. The data has been compiled from various sources, and direct comparison should be considered in the context of the different assays and experimental conditions used in the respective studies.
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (µM) | Cell Line | Reference |
| Deltarasin | PDEδ | Fluorescence Polarization | 26 ± 5 | - | - | Zimmermann et al., 2013 |
| Deltazinone 1 | PDEδ | Fluorescence Polarization | 100 ± 20 | - | - | Zimmermann et al., 2013 |
| Compound 36l | PDEδ | Isothermal Titration Calorimetry | 127 ± 16 | - | Mia PaCa-2 | Chen et al., 2021 |
| NHTD | PDEδ | - | - | - | NSCLC cells | Lin et al., 2019 |
| Compound 8 | PDEδ | - | 38 ± 17 | 8.8 ± 2.4 | Capan-1 | Lu et al., 2020 |
| Deltaflexin-1 | PDEδ | Surface Plasmon Resonance | 3610 ± 20 | 1.65 ± 0.95 (in cellulo) | - | Papke et al., 2019 |
| Deltaflexin3 | PDEδ | Fluorescence Polarization | <10 | - | - | Niemelä et al., 2023 |
| Deltasonamide 2 | PDEδ | - | - | ~1-10 (EC50) | Colorectal Cancer Cells | Agnew et al., 2018 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated.
KRAS Signaling Pathway and PDEδ Inhibition
This diagram illustrates the role of PDEδ in the KRAS signaling pathway and the mechanism of its inhibitors.
Caption: Mechanism of PDEδ-mediated KRAS trafficking and its inhibition.
General Workflow for In Vitro PDEδ Inhibition Assay
This flowchart outlines a typical experimental workflow for evaluating PDEδ inhibitors in vitro.
Caption: Workflow for in vitro evaluation of PDEδ inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PDEδ inhibitors.
Fluorescence Polarization (FP) Assay
This assay measures the binding affinity of an inhibitor to PDEδ by detecting changes in the polarization of fluorescently labeled farnesylated peptide.
-
Reagents and Materials:
-
Purified recombinant human PDEδ protein.
-
Fluorescently labeled farnesylated peptide (e.g., FITC-labeled Rheb peptide).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Test inhibitors dissolved in DMSO.
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of PDEδ and the fluorescently labeled peptide in the assay buffer. The concentration of the peptide should be in the low nanomolar range, and the PDEδ concentration should be optimized for a significant polarization window.
-
Serially dilute the test inhibitors in DMSO and then in the assay buffer.
-
Add the inhibitor dilutions to the microplate wells.
-
Add the PDEδ/peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the Kd or IC50 values by fitting the data to a suitable binding model.
-
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the binding kinetics and affinity of an inhibitor to PDEδ in real-time.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified recombinant PDEδ protein.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Test inhibitors.
-
-
Procedure:
-
Immobilize the PDEδ protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure association.
-
Inject running buffer alone to measure dissociation.
-
Regenerate the sensor chip surface between inhibitor injections if necessary.
-
Analyze the sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.
-
Cell Proliferation Assay (e.g., AlamarBlue)
This assay assesses the effect of PDEδ inhibitors on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
KRAS-dependent cancer cell line (e.g., HCT-116, Hs 578T).
-
Complete cell culture medium.
-
Test inhibitors.
-
AlamarBlue reagent.
-
96-well cell culture plates.
-
Plate reader for fluorescence or absorbance.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add AlamarBlue reagent to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance of each well.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.
-
Western Blot Analysis for Downstream Signaling
This technique is used to determine if PDEδ inhibition affects the downstream KRAS signaling pathway.
-
Reagents and Materials:
-
KRAS-dependent cancer cell line.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cells with the PDEδ inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with secondary antibodies.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
This guide provides a foundational overview for the in vitro comparison of PDEδ inhibitors. Researchers are encouraged to consult the primary literature for more specific details regarding the experimental conditions for each inhibitor. The provided protocols offer a starting point for establishing these assays in-house.
References
Validating the Specificity of Deltasonamide 1 TFA for PDEδ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deltasonamide 1 TFA with other known phosphodiesterase delta (PDEδ) inhibitors, focusing on its specificity and performance as validated by experimental data. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes and potential therapeutic agents targeting the PDEδ-KRas interaction.
Executive Summary
This compound has emerged as a potent and highly specific inhibitor of PDEδ, a protein implicated in the trafficking and signaling of oncogenic KRas. This guide demonstrates that this compound exhibits picomolar affinity for PDEδ, surpassing the potency of earlier generation inhibitors such as Deltarasin and Deltazinone. While direct quantitative data on the selectivity of this compound against a broad panel of phosphodiesterase (PDE) enzymes is limited in the public domain, the available information suggests a high degree of specificity. This is in contrast to first-generation inhibitors like Deltarasin, which have been reported to have off-target effects. The comparative data presented in this guide underscores the potential of this compound as a superior research tool for dissecting the cellular functions of PDEδ and as a promising starting point for the development of targeted cancer therapeutics.
Comparative Performance of PDEδ Inhibitors
The following tables summarize the binding affinities and cellular activities of this compound and its key alternatives.
Table 1: Binding Affinity of Inhibitors for PDEδ
| Compound | Dissociation Constant (Kd) for PDEδ | Method |
| This compound | 203 pM[1] | Not Specified |
| Deltasonamide 2 | ~385 pM[2] | Not Specified |
| Deltarasin | 38 nM[3] | Not Specified |
| Deltazinone 1 | 58 ± 17 nM | Fluorescence Polarization |
| Deltaflexin-1 | 3.61 ± 0.02 µM | Surface Plasmon Resonance |
Table 2: Cellular Activity of PDEδ Inhibitors
| Compound | Cellular Assay | IC50 | Cell Line |
| Deltaflexin-1 | K-Ras/PDEδ Interaction (in-cellulo) | 1.65 ± 0.95 µM | Not Specified |
| Deltaflexin-1 | Cell Viability (K-Ras mutant) | 11 µM | HCT116[4] |
| Deltaflexin-1 | Cell Viability (Ras wt) | 40 µM | HT-29[4] |
Validating Specificity: A Comparative Overview
A critical aspect of a chemical probe's utility is its specificity for the intended target. While comprehensive head-to-head profiling of the listed inhibitors against all PDE families is not extensively documented in publicly available literature, the following points can be inferred from the existing data:
-
Deltasonamide Series: The high affinity of the Deltasonamide series, achieved through the formation of multiple hydrogen bonds with the PDEδ binding pocket, is suggestive of a high degree of specificity.
-
Deltarasin: The first-generation inhibitor, Deltarasin, has been associated with off-target effects and general cytotoxicity at higher concentrations, suggesting a less favorable specificity profile.
-
Deltazinone 1: This second-generation inhibitor is described as "highly selective" and exhibits less non-specific cytotoxicity compared to Deltarasin, indicating an improved specificity profile.
-
Deltaflexins: These inhibitors were designed to selectively disrupt the K-Ras-PDEδ interaction over the H-Ras-PDEδ interaction, demonstrating a degree of selectivity within the Ras signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To measure the binding kinetics and affinity (Kd) of small molecule inhibitors to PDEδ.
Methodology:
-
Immobilization of Ligand:
-
Recombinant human PDEδ protein is immobilized on a sensor chip (e.g., CM5 series) using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
PDEδ, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
A serial dilution of the PDEδ inhibitor (analyte) is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration of the inhibitor is injected over the PDEδ-immobilized and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
The sensorgrams (response units vs. time) are recorded in real-time.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined.
-
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
Objective: To determine the binding affinity of unlabeled inhibitors to PDEδ through a competitive binding assay.
Methodology:
-
Assay Components:
-
Recombinant human PDEδ protein.
-
A fluorescently labeled tracer that binds to the PDEδ prenyl-binding pocket (e.g., a farnesylated peptide with a fluorescent tag).
-
Unlabeled competitor inhibitors (e.g., this compound, Deltarasin).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
-
Assay Procedure:
-
A fixed concentration of the fluorescent tracer and PDEδ are incubated together to form a complex with a high fluorescence polarization signal. The concentrations should be optimized to be at or below the Kd of the tracer-protein interaction.
-
A serial dilution of the unlabeled competitor inhibitor is added to the pre-formed complex in a microplate (e.g., 384-well black plate).
-
The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of an inhibitor to PDEδ within a cellular context.
Methodology:
-
Cell Treatment:
-
Cultured cells (e.g., a KRas-dependent cancer cell line) are treated with the PDEδ inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
The cells are incubated for a specific period to allow for compound uptake and target engagement.
-
-
Thermal Challenge:
-
The cell suspensions are aliquoted and heated to a range of different temperatures for a short duration (e.g., 3 minutes). This creates a temperature gradient.
-
-
Cell Lysis and Protein Extraction:
-
The heated cells are lysed (e.g., by freeze-thaw cycles or sonication).
-
The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation at high speed.
-
-
Protein Detection and Analysis:
-
The supernatant containing the soluble proteins is collected.
-
The amount of soluble PDEδ at each temperature point is quantified by a suitable method, such as Western blotting or ELISA.
-
A "melting curve" is generated by plotting the amount of soluble PDEδ as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the PDEδ protein, confirming target engagement.
-
Visualizing the Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: The PDEδ-KRas signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
References
Comparative Analysis of Deltasonamide 1 TFA Cross-reactivity with Cyclic Nucleotide Phosphodiesterases
A Methodological Guide for Selectivity Profiling
Introduction
Deltasonamide 1 TFA is a high-affinity small molecule inhibitor of the phosphodiesterase delta subunit (PDEδ) with a dissociation constant (KD) of approximately 203 pM.[1][2] Unlike the canonical phosphodiesterase families (PDE1-11) that hydrolyze cyclic nucleotides (cAMP and cGMP), PDEδ functions as a chaperone protein for farnesylated proteins, most notably KRas. By binding to the prenyl-binding pocket of PDEδ, Deltasonamide 1 disrupts the interaction between PDEδ and KRas, thereby inhibiting the proper localization of KRas to the plasma membrane and subsequently attenuating its downstream oncogenic signaling pathways.[1]
While the potent and selective inhibition of the PDEδ-KRas interaction is well-documented, there is a notable absence of publicly available data on the cross-reactivity of this compound with the other eleven phosphodiesterase families. This guide provides a comprehensive overview of the established mechanism of Deltasonamide 1 and presents a detailed experimental framework for assessing its potential off-target effects on other PDEs. The methodologies described herein are standard in the field of drug discovery and are intended to guide researchers in performing a thorough selectivity profiling of Deltasonamide 1 or similar compounds.
Primary Target and Mechanism of Action: PDEδ-KRas Interaction
This compound selectively targets the hydrophobic prenyl-binding pocket of PDEδ. This pocket is essential for the binding and transport of farnesylated cargo proteins, including members of the Ras superfamily. The disruption of this interaction by Deltasonamide 1 is a key therapeutic strategy for cancers driven by KRas mutations.
Cross-reactivity with Other Phosphodiesterases: A Data Gap
A comprehensive search of the scientific literature reveals no publicly available data on the inhibitory activity of this compound against the canonical phosphodiesterase families (PDE1-11). These enzymes are critical regulators of intracellular signaling through the hydrolysis of cAMP and cGMP. Off-target inhibition of these PDEs could lead to unintended physiological effects. Therefore, a thorough selectivity profiling is essential for the preclinical evaluation of Deltasonamide 1.
The following table is a template illustrating how cross-reactivity data for this compound would be presented. Note: The IC50 values in this table are hypothetical and are for illustrative purposes only, as no experimental data has been published.
| Phosphodiesterase Isoform | Substrate | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| PDEδ (Binding) | - | 0.000203 (KD) | Deltarasin | 0.038 (KD) |
| PDE1A | cAMP/cGMP | > 100 (Hypothetical) | Vinpocetine | 14 |
| PDE2A | cAMP/cGMP | > 100 (Hypothetical) | EHNA | 1.8 |
| PDE3A | cAMP/cGMP | > 100 (Hypothetical) | Cilostamide | 0.18 |
| PDE4B | cAMP | > 100 (Hypothetical) | Rolipram | 1.1 |
| PDE5A | cGMP | > 100 (Hypothetical) | Sildenafil | 0.0035 |
| PDE6C | cGMP | > 100 (Hypothetical) | Vardenafil | 0.0007 |
| PDE7A | cAMP | > 100 (Hypothetical) | BRL-50481 | 0.16 |
| PDE8A | cAMP | > 100 (Hypothetical) | Dipyridamole | 4.8 |
| PDE9A | cGMP | > 100 (Hypothetical) | PF-04447943 | 0.0018 |
| PDE10A | cAMP/cGMP | > 100 (Hypothetical) | Papaverine | 0.036 |
| PDE11A | cAMP/cGMP | > 100 (Hypothetical) | Tadalafil | 0.005 |
Experimental Protocols for Selectivity Profiling
To address the gap in cross-reactivity data, a panel of in vitro assays should be performed. Below are detailed methodologies for determining the binding affinity of Deltasonamide 1 to PDEδ and for assessing its inhibitory activity against the other PDE families.
PDEδ Binding Affinity Determination
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Materials:
-
Recombinant human PDEδ protein
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
-
Protocol:
-
Prepare a solution of PDEδ (e.g., 10-20 µM) in the assay buffer and load it into the sample cell of the ITC instrument.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the same assay buffer and load it into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the PDEδ solution.
-
Record the heat changes after each injection.
-
Analyze the data using the instrument's software to fit a suitable binding model (e.g., one-site binding) and determine the KD, n, ΔH, and ΔS.
-
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of a ligand (analyte) to a protein immobilized on a sensor chip. It provides association (ka) and dissociation (kd) rate constants, from which the KD can be calculated (KD = kd/ka).
-
Materials:
-
Recombinant human PDEδ protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+ buffer)
-
-
Protocol:
-
Immobilize the PDEδ protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized PDEδ surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams using the instrument's software to determine the kinetic parameters (ka and kd) and calculate the KD.
-
Phosphodiesterase (PDE1-11) Inhibition Assays
A luminescence-based assay is a common high-throughput method for screening PDE inhibitors. The PDE-Glo™ Phosphodiesterase Assay is a commercially available kit that can be used for this purpose.
-
Principle: The assay measures the amount of remaining cyclic nucleotide (cAMP or cGMP) after the PDE reaction. This remaining substrate is then used in a kinase reaction that depletes ATP. The amount of remaining ATP is detected by a luciferase-luciferin reaction, where the light output is inversely proportional to the PDE activity.
-
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
This compound
-
PDE-Glo™ Phosphodiesterase Assay Kit (or similar)
-
cAMP and cGMP substrates
-
Luminometer
-
-
Protocol:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, add the appropriate PDE enzyme, its substrate (cAMP or cGMP), and the corresponding concentration of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the reaction at the optimal temperature for the specific PDE (e.g., 30°C or 37°C).
-
Stop the PDE reaction by adding the termination buffer provided in the kit.
-
Add the detection reagents, which initiate the kinase and luciferase reactions.
-
Incubate at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value for each PDE isoform.
-
Conclusion
This compound is a highly potent and selective inhibitor of the PDEδ-KRas interaction. However, its selectivity profile against the broader family of cyclic nucleotide phosphodiesterases has not been publicly reported. A comprehensive assessment of its cross-reactivity is crucial for a complete understanding of its pharmacological profile and potential off-target effects. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such a selectivity study. The generation of this data will be invaluable for the continued development of Deltasonamide 1 and other PDEδ inhibitors as potential cancer therapeutics.
References
Deltasonamide 1 vs. Deltasonamide 2: A Comparative Analysis of PDE6δ Inhibitor Efficacy
A detailed examination of two potent inhibitors of the K-Ras trafficking chaperone PDE6δ, Deltasonamide 1 and Deltasonamide 2, reveals picomolar binding affinities and distinct cellular activities. This guide provides a comparative analysis of their efficacy, supported by available experimental data, for researchers in oncology and drug development.
Deltasonamide 1 and Deltasonamide 2 have emerged as significant research tools in the quest to inhibit oncogenic K-Ras signaling. These small molecules target phosphodiesterase 6δ (PDE6δ), a protein that acts as a trafficking chaperone for farnesylated proteins, most notably K-Ras. By binding to the hydrophobic pocket of PDE6δ, Deltasonamides prevent the shuttling of K-Ras to the plasma membrane, thereby inhibiting its downstream pro-proliferative and survival signaling pathways. This comparative guide delves into the efficacy of these two compounds, presenting key data and experimental methodologies to inform future research and development.
In Vitro Binding Affinity: A Tale of Two Picomolar Inhibitors
Both Deltasonamide 1 and Deltasonamide 2 exhibit exceptionally high binding affinities for their target, PDE6δ, as determined by in vitro assays. These affinities, measured by the dissociation constant (Kd), are in the picomolar range, indicating a very strong and stable interaction with the PDE6δ protein.
| Compound | Binding Affinity (Kd) |
| Deltasonamide 1 | 203 pM |
| Deltasonamide 2 | ~385 pM |
This table summarizes the in vitro binding affinities of Deltasonamide 1 and Deltasonamide 2 to PDE6δ.
The data clearly indicates that Deltasonamide 1 possesses a nearly two-fold higher affinity for PDE6δ in a controlled, cell-free environment. This enhanced affinity is attributed to its ability to form up to seven hydrogen bonds within the binding pocket of PDE6δ.
Cellular Efficacy: Translating Affinity into Biological Activity
While in vitro affinity is a critical parameter, the ultimate measure of an inhibitor's utility lies in its efficacy within a cellular context. Available data for Deltasonamide 2 demonstrates its ability to inhibit the proliferation of human colorectal cancer (CRC) cell lines, particularly those harboring oncogenic KRAS mutations.
| Cell Line | KRAS Status | Deltasonamide 2 EC50 (µM) |
| DiFi | wild-type | 4.02 ± 1 |
| HT29 | wild-type | Not Affected |
| HCT-116 | G13D | Lower EC50 than DiFi |
| SW480 | G12V | Lower EC50 than DiFi |
This table presents the half-maximal effective concentration (EC50) of Deltasonamide 2 in a panel of human colorectal cancer cell lines with varying KRAS mutation statuses.[1]
Mechanism of Action: Disrupting the K-Ras Chaperone System
Deltasonamide 1 and Deltasonamide 2 share a common mechanism of action. They act as competitive inhibitors of the PDE6δ protein. Farnesylated K-Ras binds to the hydrophobic pocket of PDE6δ to be transported through the cytoplasm to the plasma membrane. By occupying this pocket, the Deltasonamides prevent the binding of K-Ras, leading to its sequestration in the cytoplasm and subsequent mislocalization to endomembranes. This disruption of proper K-Ras localization effectively abrogates its downstream signaling through critical pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and survival in KRAS-dependent cancer cells.
Figure 1. Signaling pathway of K-Ras and the inhibitory action of Deltasonamides.
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the efficacy of PDE6δ inhibitors like Deltasonamide 1 and 2.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Deltasonamide 1 or Deltasonamide 2 (typically ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, usually 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to the vehicle control and to determine the IC50 or EC50 values.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Methodology:
-
Cell Treatment: Cells are treated with Deltasonamide 1 or 2 at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., TrypLE), and both adherent and floating cells are collected by centrifugation.
-
Staining: The cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Figure 2. A generalized experimental workflow for comparing the efficacy of Deltasonamides.
Conclusion
Deltasonamide 1 and Deltasonamide 2 are highly potent, picomolar inhibitors of PDE6δ. While Deltasonamide 1 demonstrates a higher in vitro binding affinity, Deltasonamide 2 has confirmed cellular efficacy against colorectal cancer cell lines with oncogenic KRAS mutations. The discrepancy between the high in vitro affinity and lower cellular potency of these compounds underscores the challenges in translating biochemical activity to cellular effects, likely due to factors like cell permeability and active cellular efflux mechanisms. For researchers, the choice between these two compounds may depend on the specific experimental context. Deltasonamide 1's higher affinity may be advantageous for in vitro structural and biochemical studies, while Deltasonamide 2 provides a benchmark for cellular activity in KRAS-mutant cancer models. Further head-to-head cellular studies are warranted to provide a more definitive comparison of their therapeutic potential.
References
In Vivo Efficacy of Deltasonamide 1 TFA: A Comparative Analysis with Leading KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of KRAS, a frequently mutated oncogene in human cancers, has been a long-standing challenge in drug development. The recent emergence of direct KRAS inhibitors has marked a significant breakthrough. This guide provides a comparative analysis of the in vivo efficacy of Deltasonamide 1 TFA, an inhibitor of the KRAS-PDE6δ interaction, against the well-established direct KRAS G12C inhibitors, adagrasib and sotorasib. While extensive in vivo data for adagrasib and sotorasib are available from preclinical and clinical studies, specific in vivo efficacy data for this compound is not publicly available. This guide therefore focuses on a comparison of their mechanisms of action and presents available in vivo data for a newer generation PDE6δ inhibitor to provide context for this class of compounds.
Mechanism of Action: A Tale of Two Strategies
This compound represents an indirect approach to inhibiting KRAS signaling. It is a potent inhibitor of the interaction between phosphodiesterase 6 delta (PDE6δ) and KRAS, with a dissociation constant (KD) in the picomolar range. PDE6δ acts as a chaperone protein for farnesylated KRAS, facilitating its transport to the cell membrane where it engages with downstream effectors. By disrupting the KRAS-PDE6δ interaction, this compound aims to prevent the proper localization of KRAS and thereby inhibit its signaling activity.
In contrast, adagrasib and sotorasib are direct, covalent inhibitors of the KRAS G12C mutant protein. They specifically and irreversibly bind to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This direct inhibition prevents the activation of downstream signaling pathways crucial for tumor cell proliferation and survival.
In Vivo Efficacy: A Data-Driven Comparison
A direct comparison of the in vivo efficacy of this compound with adagrasib and sotorasib is hampered by the lack of published in vivo studies for this compound. Historically, early generations of KRAS-PDE6δ inhibitors have faced challenges with in vivo efficacy, often due to poor metabolic stability or lack of specificity[1].
However, to provide a perspective on the potential of this therapeutic strategy, we present data for a novel spiro-cyclic PDE6δ inhibitor, compound 36l , which has demonstrated in vivo antitumor potency in a pancreatic cancer patient-derived xenograft (PDX) model[1][2]. It is crucial to note that this is not data for this compound but for a distinct, more recent compound from the same inhibitor class.
In contrast, extensive in vivo data is available for both adagrasib and sotorasib from numerous preclinical xenograft studies and clinical trials.
Quantitative Data Summary
| Parameter | This compound | Compound 36l (Spiro-cyclic PDE6δ Inhibitor) | Adagrasib (MRTX849) | Sotorasib (AMG 510) |
| Target | KRAS-PDE6δ interaction | KRAS-PDE6δ interaction | KRAS G12C | KRAS G12C |
| Mechanism | Indirect KRAS signaling inhibition | Indirect KRAS signaling inhibition | Direct, covalent inhibition of KRAS G12C | Direct, covalent inhibition of KRAS G12C |
| In Vivo Model | Not Available | Pancreatic Cancer Patient-Derived Xenograft (PDX)[1][2] | Various CDX and PDX models (e.g., NSCLC, CRC) | Various CDX and PDX models (e.g., NSCLC, CRC) |
| Dosage | Not Available | 100 mg/kg (intraperitoneally) | 100 mg/kg (oral gavage, daily) in xenograft models | 30-100 mg/kg (oral gavage, daily) in xenograft models |
| Efficacy Endpoint | Not Available | Significant tumor growth inhibition | Pronounced tumor regression in 17 of 26 KRAS G12C-positive models | Significant tumor growth inhibition in multiple models |
| Clinical Data | Not Available | Not Available | ORR (NSCLC): 43% PFS (NSCLC): 6.5 months OS (NSCLC): 12.6 months | ORR (NSCLC): 37.1% PFS (NSCLC): 6.8 months OS (NSCLC): 12.5 months |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; CDX: Cell line-Derived Xenograft; PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer. Data for adagrasib and sotorasib are from clinical trials in previously treated KRAS G12C-mutated NSCLC.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for xenograft studies with adagrasib and sotorasib.
Adagrasib (MRTX849) Xenograft Study Protocol (Representative)
-
Cell Lines and Animal Models:
-
KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MiaPaCa-2) are cultured under standard conditions.
-
Female athymic nude mice (6-8 weeks old) are typically used.
-
-
Tumor Implantation:
-
A suspension of 5 x 10^6 cells in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment and vehicle control groups.
-
Adagrasib is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at a dose of 100 mg/kg once daily.
-
The vehicle control group receives the formulation without the active compound.
-
-
Efficacy Evaluation:
-
Tumor volume is measured two to three times per week using calipers (Volume = (length x width²)/2).
-
Body weight is monitored as an indicator of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Tumor growth inhibition (TGI) is calculated as a percentage.
-
Sotorasib (AMG 510) Xenograft Study Protocol (Representative)
-
Cell Lines and Animal Models:
-
KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, SW1573) are used.
-
Immunocompromised mice (e.g., NOD/SCID) are utilized for tumor engraftment.
-
-
Tumor Implantation:
-
Similar to the adagrasib protocol, cells are implanted subcutaneously into the flank of the mice.
-
-
Treatment:
-
Treatment is initiated when tumors are established.
-
Sotorasib is administered orally by gavage at doses ranging from 30 to 100 mg/kg daily.
-
A control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are monitored regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for downstream signaling proteins like p-ERK).
-
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the KRAS signaling pathway, the different points of inhibition, and a typical in vivo experimental workflow.
Caption: KRAS signaling pathway and points of inhibitor action.
Caption: General workflow for in vivo xenograft studies.
Caption: Logical flow of the comparative analysis.
Conclusion
This compound, as a KRAS-PDE6δ inhibitor, offers an alternative and potentially broader strategy for targeting KRAS-driven cancers beyond the G12C mutation. However, the current lack of publicly available in vivo efficacy data for this compound makes a direct comparison with the clinically validated KRAS G12C inhibitors, adagrasib and sotorasib, impossible. While newer PDE6δ inhibitors are showing promise in preclinical models, further research and publication of in vivo data for this compound are necessary to fully assess its therapeutic potential relative to direct KRAS inhibitors. Researchers are encouraged to consider the different mechanisms of action and the wealth of clinical data supporting adagrasib and sotorasib when designing future studies in the field of KRAS-targeted therapies.
References
Benchmarking Deltasonamide 1 TFA Against Novel KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS-mutant cancers, long considered "undruggable," has been revolutionized by the advent of inhibitors specifically targeting the KRAS G12C mutation. This guide provides a comparative analysis of Deltasonamide 1 TFA, a PDE6δ-KRas pathway inhibitor, against a panel of novel direct KRAS G12C covalent inhibitors. This objective comparison focuses on their distinct mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound represents an indirect approach to modulating KRas signaling by targeting PDE6δ, a protein involved in the cellular trafficking of KRas. In contrast, a new wave of direct KRAS G12C inhibitors, including Adagrasib, Sotorasib, JDQ443, Divarasib (GDC-6036), Garsorasib (D-1553), and BI 1823911, employ a mechanism of covalent binding to the mutant cysteine residue of the KRAS G12C protein, locking it in an inactive state. This guide will delve into the preclinical data that defines the potency and cellular activity of these compounds, providing a framework for understanding their relative strengths and potential applications in cancer research and drug development.
Data Presentation
The following tables summarize the quantitative data for this compound and the novel KRAS G12C inhibitors, focusing on their biochemical potency and cellular activity in relevant cancer cell lines.
Table 1: Biochemical Potency of Investigated Inhibitors
| Inhibitor | Target | Assay Type | Potency (KD/IC50) |
| This compound | PDE6δ-KRas Interaction | Biochemical | KD: 203 pM |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | IC50: 5 nM[1] |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical | IC50: ~8.88 nM[2] |
| JDQ443 | KRAS G12C | cRAF Recruitment | IC50: 0.002 µM[3] |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical | IC50: Sub-nanomolar range[4] |
| Garsorasib (D-1553) | KRAS G12C | Biochemical | IC50: 10 nM[5] |
| BI 1823911 | KRAS G12C | Biochemical | Not explicitly stated in provided results. |
Table 2: In Vitro Cellular Activity of KRAS G12C Inhibitors in Key Cancer Cell Lines
| Inhibitor | NCI-H358 (NSCLC) IC50 (µM) | MIA PaCa-2 (Pancreatic) IC50 (µM) | Other KRAS G12C Cell Line IC50 (µM) |
| Adagrasib (MRTX849) | 0.01 | 0.005 | SW837: 0.02, H2122: 0.15 |
| Sotorasib (AMG 510) | ~0.006 | ~0.009 | LU99: 22.55, LU65: 2.56 |
| JDQ443 | 0.0005 (pERK) | Not explicitly stated in provided results. | NCI-H2122: Not explicitly stated in provided results. |
| Divarasib (GDC-6036) | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Not explicitly stated in provided results, but noted to be 5-20 times more potent than sotorasib and adagrasib in vitro. |
| Garsorasib (D-1553) | Potency slightly superior to sotorasib and adagrasib | Potency slightly superior to sotorasib and adagrasib | Selectively inhibited viability in multiple KRAS G12C cell lines. |
| BI 1823911 | Higher or similar potency compared to sotorasib and adagrasib | Higher or similar potency compared to sotorasib and adagrasib | Potent anti-proliferative activity in a panel of KRAS G12C mutant cancer cell lines. |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Mechanisms of Action
The inhibitors discussed in this guide target the KRAS signaling pathway through distinct mechanisms. The following diagrams illustrate these differences.
References
- 1. promega.com [promega.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Profiles: Deltasonamide 1 TFA vs. Deltarasin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of two prominent PDEδ (Phosphodiesterase-δ) inhibitors, Deltasonamide 1 TFA and Deltarasin. A comprehensive understanding of a compound's selectivity is paramount in drug development to minimize toxicity and enhance therapeutic efficacy. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid researchers in making informed decisions.
Executive Summary
This compound and Deltarasin are small molecule inhibitors that target the prenyl-binding protein PDEδ, thereby disrupting the cellular localization and signaling of RAS proteins, particularly KRAS. While both compounds effectively inhibit the PDEδ-KRAS interaction, available data indicates that Deltasonamide 1 belongs to a class of more selective inhibitors with a more favorable off-target profile compared to Deltarasin. Deltarasin has been reported to exhibit pan-Ras-directed off-target effects and general cytotoxicity, which may contribute to a higher potential for adverse effects. This guide will delve into the specifics of their known on-target and off-target activities.
Data Presentation: Quantitative Comparison
While a direct, head-to-head comprehensive off-target screening panel for this compound versus Deltarasin is not publicly available, the following tables summarize the known binding affinities and cellular activities based on existing literature. It is important to note that much of the publicly available data for the Deltasonamide class refers to Deltasonamide 2, a close analog of Deltasonamide 1, which is presented here as a representative of this more selective inhibitor class.
| Compound | Primary Target | On-Target Affinity (Kd) | Off-Target Effects Noted |
| This compound | PDEδ | ~203 pM[1] | Superior selectivity over Deltarasin; reduced off-target effects.[1] |
| Deltarasin | PDEδ | ~38 nM[2] | Pan-Ras-directed off-target effects; general cytotoxicity.[3][4] |
Table 1: Comparison of On-Target Affinity and Known Off-Target Effects. This table highlights the significantly higher affinity of the Deltasonamide class for PDEδ and the qualitative descriptions of their off-target profiles.
| Compound | Cell Line | KRAS Status | IC50 | Reference |
| Deltarasin | A549 (Lung Cancer) | G12S mutant | 5.29 ± 0.07 µM | |
| H358 (Lung Cancer) | G12C mutant | 4.21 ± 0.72 µM | ||
| H1395 (Lung Cancer) | Wild-Type | 6.47 ± 1.63 µM | ||
| CCD19-Lu (Normal Lung) | Wild-Type | 6.74 ± 0.57 µM |
Table 2: Cytotoxicity of Deltarasin in Various Cell Lines. The similar IC50 values in KRAS mutant and wild-type cell lines suggest off-target cytotoxicity for Deltarasin.
Signaling Pathways and Mechanism of Action
Both this compound and Deltarasin function by inhibiting PDEδ, a chaperone protein that binds to the farnesylated C-terminus of RAS proteins and facilitates their transport to the plasma membrane. By blocking this interaction, these inhibitors cause the mislocalization of KRAS, preventing its activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.
References
Deltasonamide 1 TFA: A New Generation PDEδ Inhibitor Surpassing First-Generation Compounds in Potency, Selectivity, and In Vivo Efficacy
For Immediate Release
Researchers in oncology and drug development now have access to a more potent and selective tool in the fight against KRAS-driven cancers. Deltasonamide 1 TFA, a next-generation inhibitor of phosphodiesterase delta (PDEδ), demonstrates significant advantages over first-generation inhibitors such as Deltarasin and Deltazinone. These advantages, supported by compelling experimental data, include superior binding affinity, enhanced cellular potency, improved selectivity, and notable in vivo anti-tumor activity. This guide provides a detailed comparison of this compound with its predecessors, offering valuable insights for researchers and drug development professionals.
First-generation PDEδ inhibitors paved the way for targeting the PDEδ-KRAS interaction, a critical pathway for the localization and signaling of the KRAS oncoprotein. However, their clinical potential has been hampered by limitations including off-target effects, poor metabolic stability, and modest in vivo efficacy. This compound has been developed to overcome these challenges, offering a more refined and effective research tool.
Unparalleled Binding Affinity and Cellular Potency
This compound exhibits a remarkable binding affinity for PDEδ, with a dissociation constant (Kd) in the picomolar range, indicating a highly stable and potent interaction. This represents a significant improvement over the first-generation inhibitor Deltarasin. While Deltasonamide 2, another advanced analog, also shows picomolar affinity, Deltasonamide 1 stands out as a premier example of this new generation of inhibitors.
| Inhibitor | Binding Affinity (Kd) to PDEδ | Cellular Potency (EC50/IC50) | Cell Line |
| This compound | ~203 pM[1] | Not directly reported in comparative studies | - |
| Deltasonamide 2 | ~385 pM | 1.24 µM (EC50) | SW480 (colorectal)[2] |
| Deltarasin | ~38 nM | 2.86 µM (EC50) | SW480 (colorectal)[2] |
| 5.29 µM (IC50) | A549 (lung)[3] | ||
| 4.21 µM (IC50) | H358 (lung)[3] | ||
| Deltazinone | - | Strong growth inhibition at >3 µM | Panc-Tu-I, MIA PaCa-2 (pancreatic) |
Superior Selectivity Profile
A key drawback of first-generation PDEδ inhibitors, particularly Deltarasin, is their suboptimal selectivity, leading to off-target effects. This compound has been shown to possess a superior selectivity profile, minimizing the potential for confounding experimental results and offering a cleaner pharmacological tool for studying KRAS biology. This enhanced selectivity is crucial for accurately dissecting the downstream consequences of PDEδ inhibition.
Demonstrated In Vivo Efficacy
Perhaps the most significant advantage of this compound is its demonstrated efficacy in in vivo models. In patient-derived xenograft (PDX) models of KRAS-driven cancers, this compound achieved a tumor growth inhibition of approximately 57.3%. This level of anti-tumor activity in a preclinical setting highlights its potential as a lead compound for further therapeutic development, a milestone that has been challenging for first-generation inhibitors due to issues like poor metabolic stability.
The KRAS Signaling Pathway and the Role of PDEδ
Caption: The KRAS signaling pathway and the inhibitory action of this compound on the PDEδ-KRAS interaction.
Experimental Workflow for Evaluating PDEδ Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of PDEδ inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination
Objective: To quantify the binding affinity of this compound and first-generation inhibitors to PDEδ.
Principle: This assay measures the change in the polarization of fluorescently labeled farnesylated KRAS peptide upon binding to PDEδ. Inhibition of this interaction by a compound results in a decrease in fluorescence polarization.
Materials:
-
Recombinant human PDEδ protein
-
Fluorescently labeled (e.g., FITC) farnesylated KRAS C-terminal peptide (e.g., FITC-KKKKKKSKTKCVIM)
-
Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP
-
This compound and first-generation inhibitors (Deltarasin, Deltazinone)
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer.
-
In each well of the microplate, add the fluorescently labeled KRAS peptide to a final concentration of 1-5 nM.
-
Add the PDEδ protein to a final concentration that results in approximately 50-80% of the maximal polarization signal.
-
Add the inhibitor compounds at various concentrations. Include control wells with no inhibitor (maximum polarization) and wells with no PDEδ (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).
-
Calculate the Kd or IC50 values by fitting the data to a suitable binding model using graphing software.
Real-Time Cell Analysis (RTCA) for Cellular Potency (EC50)
Objective: To determine the concentration of PDEδ inhibitors that causes a 50% reduction in cell proliferation.
Materials:
-
KRAS-mutant cancer cell lines (e.g., SW480, A549)
-
Complete cell culture medium
-
This compound and first-generation inhibitors
-
xCELLigence RTCA instrument and E-Plates
-
DMSO (vehicle control)
Procedure:
-
Seed the cells in the E-plates at an optimized density and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of the inhibitors in cell culture medium. The final DMSO concentration should be kept constant and low (<0.1%).
-
Add the diluted inhibitors to the respective wells. Include vehicle control wells.
-
Place the E-plate in the RTCA instrument and monitor cell impedance continuously for 72-96 hours.
-
Analyze the real-time proliferation data using the RTCA software.
-
Normalize the cell index to the time of drug addition.
-
Calculate the EC50 values by plotting the dose-response curves at a specific time point (e.g., 72 hours) and fitting the data to a sigmoidal dose-response model.
Western Blotting for KRAS Downstream Signaling
Objective: To assess the effect of PDEδ inhibitors on the activation of KRAS downstream effectors like ERK and AKT.
Materials:
-
KRAS-mutant cancer cell lines
-
This compound and first-generation inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Orthotopic Pancreatic Cancer Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human pancreatic cancer cell line with a KRAS mutation (e.g., MIA PaCa-2)
-
Matrigel
-
This compound formulation for in vivo administration
-
Surgical and anesthesia equipment
-
Calipers for tumor measurement
Procedure:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Anesthetize the mice and surgically expose the pancreas.
-
Inject the cell suspension into the pancreas to establish an orthotopic tumor.
-
Suture the incision and allow the mice to recover.
-
Monitor tumor growth using calipers or an imaging modality.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound and vehicle control according to the planned dosing schedule and route.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
References
- 1. Deltasonamide 1 (TFA) | Benchchem [benchchem.com]
- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Deltasonamide 1 TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Deltasonamide 1 TFA, a PDE6δ-KRas inhibitor used in cancer research. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Summary of Key Data
A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2235358-73-1 |
| Molecular Formula | C₃₂H₄₀ClF₃N₆O₆S₂ |
| Molecular Weight | 761.27 g/mol [1] |
| Purity | 99.70% |
| Solubility in H₂O | 200 mg/mL (with ultrasonic)[2] |
| Storage Temperature | 4°C (Powder, sealed, away from moisture) |
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is crucial to handle it with care in a laboratory setting.[1] The "TFA" designation indicates that it is the trifluoroacetic acid salt of the compound. Trifluoroacetic acid itself is a hazardous waste and should be handled accordingly.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in solid or solution form.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Response: In the event of a spill, isolate the area and prevent the powder or solution from entering drains. Use absorbent materials to clean up liquid spills. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Dispose of all cleanup materials as chemical waste.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound in a clearly labeled, sealed container designated for chemical waste. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled waste container. Given the TFA component, this waste should be treated as hazardous. Do not dispose of liquid waste containing this compound down the drain.[3][4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage of Chemical Waste:
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Ensure the storage area is well-ventilated and secure.
4. Arranging for Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
